hDHODH-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C24H23N3O3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(5-methyl-4-phenoxy-2-propan-2-ylphenyl)-2-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-15(2)18-14-21(30-17-9-5-4-6-10-17)16(3)13-19(18)25-23(28)22-20-11-7-8-12-27(20)26-24(22)29/h4-15H,1-3H3,(H,25,28)(H,26,29) |
Clé InChI |
JABKJLQKEVJGOT-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of hDHODH-IN-11
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
hDHODH-IN-11 (also known as Compound 14b) is a derivative of the immunosuppressive drug leflunomide (B1674699) and is classified as a weak inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH).[1][2][3] Dihydroorotate dehydrogenase is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][4][5] This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA replication, making its inhibition a key therapeutic strategy for diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer.[4] Due to the limited publicly available data specifically for this compound, this guide will focus on the well-established mechanism of action of its parent compound, leflunomide, and its active metabolite, teriflunomide (B560168) (A77 1726), to provide a comprehensive understanding of the core inhibitory mechanism.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
The primary mechanism of action for this compound and related leflunomide derivatives is the targeted inhibition of the hDHODH enzyme.[6][7][8][9] This enzyme is located on the inner mitochondrial membrane and facilitates the conversion of dihydroorotate to orotate, a crucial step for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][2]
By inhibiting hDHODH, these compounds lead to a depletion of the intracellular pyrimidine pool. Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the disruption of this pathway.[6] This pyrimidine starvation results in several downstream cellular effects:
-
Cell Cycle Arrest: The lack of necessary nucleotides for DNA synthesis leads to an arrest of the cell cycle, primarily in the S phase.[10][11]
-
Inhibition of Proliferation: By halting the cell cycle, DHODH inhibitors effectively suppress the proliferation of target cells.[10][12]
-
Induction of Apoptosis: In many cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[13]
-
Immunosuppression: The anti-proliferative effect on T and B lymphocytes is the basis for the immunosuppressive activity of leflunomide and teriflunomide.[12][14][15]
Signaling Pathway Diagram
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by compounds like this compound.
Caption: Inhibition of hDHODH blocks the conversion of dihydroorotate to orotate.
Quantitative Data on DHODH Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference(s) |
| This compound | hDHODH | - | Weak inhibitor | [1][2][3] |
| Leflunomide | hDHODH | Cell-free enzymatic | IC50: 208.5 nM | [16] |
| Rat DHODH | Cell-free enzymatic | IC50: 6.3 µM | [14] | |
| hDHODH | Cell-free enzymatic | IC50: 98 µM | [14] | |
| Teriflunomide (A77 1726) | hDHODH | - | Kd: 12 nM | |
| hDHODH | - | Ki: 179 nM | ||
| hDHODH | Cell-free enzymatic | IC50: 1.1 µM | [14] | |
| hDHODH | - | Ki: 2.7 µM | [15] | |
| Brequinar (B1684385) | hDHODH | Cell-free enzymatic | IC50: 5.2 nM | [4][17] |
| hDHODH | Cell-free enzymatic | IC50: ~20 nM | [18] | |
| hDHODH | Cell-free enzymatic | IC50: 10 nM | [14] |
Experimental Protocols
The characterization of hDHODH inhibitors like this compound involves a series of in vitro enzymatic and cell-based assays to determine potency, mechanism of action, and cellular effects.
hDHODH Enzymatic Inhibition Assay (Spectrophotometric)
This assay directly measures the enzymatic activity of purified recombinant hDHODH and the inhibitory effect of the test compound.
-
Principle: The activity of hDHODH is measured by monitoring the reduction of a chromogenic indicator, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance at ~600-650 nm is proportional to the enzyme's activity.[13][19][20][21]
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)[22][23]
-
L-dihydroorotic acid (DHO), substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone), electron acceptor[19][21]
-
2,6-dichloroindophenol (DCIP), colorimetric indicator[19][20][21]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, a small volume of the diluted inhibitor, and the recombinant hDHODH enzyme. Include a DMSO-only vehicle control.[24]
-
Pre-incubate the plate for a set time (e.g., 30 minutes at 25°C) to allow the inhibitor to bind to the enzyme.[19][20]
-
Initiate the reaction by adding a substrate mixture containing DHO, Coenzyme Q10, and DCIP.[22][23]
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.[19][22]
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[24]
-
Cell Viability / Proliferation Assay (MTT or WST-1)
This assay assesses the effect of the inhibitor on the viability and proliferation of cells.
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan, measured by absorbance, is proportional to the number of viable cells.[23][25]
-
Procedure:
-
Seed cells (e.g., cancer cell line or activated lymphocytes) in a 96-well plate and allow them to adhere.[24][25]
-
Treat the cells with a range of concentrations of the hDHODH inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).[13][25]
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.[25]
-
If using MTT, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~450 nm for WST-1).[23][25]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[25]
-
Uridine Rescue Assay
This functional assay is crucial to confirm that the observed cellular effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[26]
-
Principle: Supplementing the cell culture medium with uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the need for DHODH. If the inhibitor's anti-proliferative effects are reversed by uridine, it confirms an on-target mechanism.[26]
-
Procedure:
-
Perform a cell viability assay as described above.
-
In parallel, treat a duplicate set of plates with the same concentrations of the inhibitor in a medium supplemented with a high concentration of uridine (e.g., 100 µM).[25][26]
-
Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.[26]
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Exploring Leflunomide's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Leflunomide | DHODH inhibitor | Probechem Biochemicals [probechem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of inhibitors targeting human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. The guide addresses the identity of hDHODH-IN-11 and details the discovery and synthesis of MEDS433, a highly potent and recently developed hDHODH inhibitor.
Introduction to hDHODH as a Therapeutic Target
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making hDHODH an attractive target for therapeutic intervention in oncology and autoimmune diseases. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis.
The Ambiguity of this compound
Initial investigations into "this compound" revealed conflicting information. While some commercial suppliers list it as a potent hDHODH inhibitor, a detailed review of the scientific literature identifies a compound with this designation as a leflunomide (B1674699) derivative with weak inhibitory activity against dihydroorotate dehydrogenase.
Compound Identity: (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide CAS Number: 1263303-95-2
This compound was synthesized and evaluated as part of a study on 1,2,5-oxadiazole analogues of leflunomide. The research indicated that this class of compounds, including the aforementioned acetamide (B32628) derivative, are weak inhibitors of rat DHODH.
Discovery of a Potent hDHODH Inhibitor: MEDS433
In the quest for novel and potent hDHODH inhibitors, researchers at the University of Turin developed MEDS433, a highly potent inhibitor with a distinct chemical scaffold. MEDS433 emerged from a research program focused on designing innovative hDHODH inhibitors using a bioisosteric approach supported by structure-based techniques[1][2].
MEDS433 is based on a 2-hydroxypyrazolo[1,5-a]pyridine scaffold, which acts as a bioisostere for the carboxylic acid group found in many classical hDHODH inhibitors[3][4]. This novel scaffold allows for key interactions within the ubiquinone binding site of the hDHODH enzyme[5].
Quantitative Data
The following tables summarize the quantitative data for the weak inhibitor this compound (leflunomide derivative) and the potent inhibitor MEDS433.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (CAS 1263303-95-2) | Rat DHODH | Enzymatic Assay | IC50 | >100 µM | |
| MEDS433 | Human DHODH | Enzymatic Assay | IC50 | 1.2 nM | |
| MEDS433 | AML Cell Line (THP1) | Cell-based Assay | EC50 | 40 nM | |
| MEDS433 | AML Cell Line (U937) | Cell-based Assay | EC50 | 26 nM |
Experimental Protocols
Synthesis of this compound (Leflunomide Derivative)
The synthesis of (2E)-N-[1,1′-biphenyl]-4-yl-2-cyano-2-(hydroxyimino)-acetamide is part of a broader synthetic scheme for leflunomide analogues. A general representative synthesis would involve the reaction of a cyano-acetamide precursor with a nitrosating agent.
hDHODH Enzymatic Assay Protocol (DCIP-Based)
This is a common spectrophotometric assay to determine the inhibitory activity of compounds on hDHODH. The assay measures the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.
-
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (or a soluble analogue like decylubiquinone)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer and the diluted inhibitor. Include a DMSO-only control.
-
Add the recombinant hDHODH enzyme to the wells and pre-incubate to allow for inhibitor binding.
-
Prepare a substrate mixture containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of DCIP reduction, which is proportional to DHODH activity.
-
Determine the percent inhibition at each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo pyrimidine biosynthesis pathway highlighting the role of hDHODH and its inhibition.
General Synthetic Workflow for a Novel hDHODH Inhibitor (e.g., MEDS433)
The initial synthesis of MEDS433 was a 9-step process with an overall yield of 5%. While the detailed optimized synthesis is proprietary, a generalized workflow for such a molecule would involve the synthesis of the core heterocyclic scaffold followed by coupling with the substituted biphenyl (B1667301) amine.
Caption: A generalized workflow for the synthesis of a novel hDHODH inhibitor like MEDS433.
Conclusion
The discovery and development of novel hDHODH inhibitors remain a vibrant area of research with significant therapeutic potential. While the identity of "this compound" in some commercial databases is likely a weak leflunomide derivative, the field has progressed to the discovery of highly potent inhibitors such as MEDS433. The development of MEDS433, with its novel chemical scaffold and low nanomolar potency, exemplifies the power of structure-based drug design in identifying next-generation therapeutic agents targeting hDHODH. This guide provides a foundational understanding for researchers aiming to contribute to this exciting field.
References
An In-depth Technical Guide to Cellular Target Engagement of hDHODH-IN-11
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on assessing the cellular target engagement of hDHODH inhibitors, with a focus on the conceptual framework applicable to hDHODH-IN-11. Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a compelling target for therapeutic intervention in cancer and autoimmune diseases.[1][2] this compound is a derivative of leflunomide (B1674699) and is characterized as a weak inhibitor of this enzyme.[3]
I. Quantitative Data on DHODH Inhibitors
Direct quantitative performance data for this compound is not extensively available in the public domain. However, to provide a framework for evaluation, the following table summarizes key quantitative data for other well-characterized DHODH inhibitors. This comparative data is essential for benchmarking the potency of novel inhibitors like this compound.
| Inhibitor | Target | IC50 (nM) | Cell-Based Assay | Cell Line | IC50 (µM) | Citation |
| Dhodh-IN-1 | DHODH | 25 | Proliferation | Jurkat | 0.02 | [1] |
| AG-636 | DHODH | 17 | - | - | - | [3] |
| DHODH-IN-16 | hDHODH | 0.396 | - | - | - | [3] |
| hDHODH-IN-13 | hDHODH | 173.4 | - | - | - | [3] |
| Teriflunomide | Mouse DHODH | >100,000 | - | - | - | [4] |
| Brequinar | - | - | Proliferation | Various | - | [5] |
| (R)-HZ00 | hDHODH | 1,000 | - | - | - | [6] |
| (S)-HZ00 | hDHODH | 9,500 | - | - | - | [6] |
| H-006 | hDHODH | 4.1 | Proliferation | HL-60 | 0.013 | [5] |
Note: The inhibitory activity of this compound is described as weak, suggesting its IC50 value would be significantly higher than the potent inhibitors listed.[3] Experimental determination of its specific IC50 is a critical step in its evaluation.
II. Signaling Pathway of DHODH Inhibition
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[2][7] Inhibition of hDHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[8] This leads to cell cycle arrest, particularly in rapidly proliferating cells that are highly dependent on this pathway.[8][9]
Caption: Inhibition of hDHODH by this compound blocks pyrimidine biosynthesis.
III. Experimental Protocols for Target Engagement
Validating that a compound's cellular effects are due to the direct engagement of its intended target is a cornerstone of drug development. The following are key experimental protocols to confirm hDHODH target engagement in cells.
CETSA is a biophysical assay that directly demonstrates the binding of an inhibitor to its target protein in a cellular environment.[1] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Experimental Workflow for CETSA
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.[10]
-
Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them at different temperatures for a set time (e.g., 3 minutes).[11][12] A typical temperature range would be 40-70°C.
-
Centrifugation: After heating, cool the samples and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10] Probe with a primary antibody specific for hDHODH, followed by a secondary HRP-conjugated antibody.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control, signifying target stabilization.[1]
This functional assay confirms that the observed cellular effects of an inhibitor are specifically due to the disruption of the de novo pyrimidine synthesis pathway.[1] Supplementing the culture medium with uridine (B1682114) allows cells to bypass the DHODH-dependent pathway, thus "rescuing" them from the anti-proliferative effects of the inhibitor.[13][14]
Logical Workflow for Target Confirmation
Caption: A logical workflow to confirm on-target effects using a uridine rescue.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a proliferation assay.[15]
-
Treatment: Treat the cells with a serial dilution of this compound in both standard culture medium and medium supplemented with uridine (typically 50-100 µM).[16] Include a vehicle control for both media conditions.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a standard method such as MTT, XTT, or CellTiter-Glo.[7][15]
-
Data Analysis: Plot cell viability against the inhibitor concentration for both conditions (with and without uridine). If the anti-proliferative effect of this compound is reversed in the presence of uridine, it provides strong evidence for on-target activity.
To determine the direct inhibitory effect of this compound on the enzyme, a fluorescence-based assay can be employed.[17] These assays are suitable for high-throughput screening and can provide quantitative IC50 values.[18][19]
Detailed Protocol:
-
Assay Preparation: The assay can be performed in a 96- or 384-well plate format.[12] The reaction mixture typically contains a buffer, a source of recombinant human DHODH, and an electron acceptor that changes fluorescence upon reduction.[17] A common system uses the reduction of resazurin (B115843) to the highly fluorescent resorufin.[17]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Enzyme Addition: Add recombinant hDHODH to the wells and pre-incubate with the inhibitor.[15]
-
Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate, and the electron acceptor.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound and other novel DHODH inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kinampark.com [kinampark.com]
- 19. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of hDHODH Inhibition: A Guide to Structure-Activity Relationship Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While specific, publicly available structure-activity relationship (SAR) data for a compound designated "hDHODH-IN-11" is not available, this guide provides a comprehensive overview of the principles and key findings from SAR studies of various classes of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors. Human DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in cancer and autoimmune diseases.[1] This document will delve into the common structural motifs, key interactions, and experimental methodologies that underpin the discovery and optimization of potent hDHODH inhibitors.
The Role of hDHODH in De Novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is essential for the production of DNA and RNA, particularly in rapidly proliferating cells such as cancer cells and activated lymphocytes.[2][3] The enzyme hDHODH, a flavin-dependent mitochondrial enzyme, catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis, which is the strategic basis for its therapeutic targeting.[1]
General Principles of hDHODH Inhibitor SAR
Structure-activity relationship studies on various classes of hDHODH inhibitors have revealed several key principles for achieving high potency. Most potent inhibitors bind within the ubiquinone binding channel of the enzyme.[5]
Acrylamide-Based Inhibitors
A series of acrylamide-based hDHODH inhibitors has been explored, leading to the identification of potent compounds for rheumatoid arthritis.[4] The lead compound, a 2-acrylamidobenzoic acid analog, was optimized through systematic modifications.[4]
| Modification | Effect on Activity | Example/Comment | Reference |
| Phenyl group replacement | Replacement with naphthyl moieties significantly improved inhibitory activity. | Led to compounds with double-digit nanomolar IC50 values. | [4] |
| Substitution on acrylamide (B121943) | Small hydrophobic groups (e.g., Me, Cl, Br) at the 2-position were preferred. | Larger groups likely cause steric hindrance in the binding pocket. | [4] |
| Substitution on benzoic acid | Addition of a fluoro atom at the 5-position enhanced potency. | This modification likely improves binding affinity or electronic properties. | [4] |
| Linker rigidity | A more rigid and flat linker was found to be beneficial. | Planar molecules are thought to better accommodate the shape of the binding pocket. | [4] |
Thiazolidone-Based Inhibitors
Novel thiazolidone derivatives have been designed and synthesized as hDHODH inhibitors. SAR studies on this class have highlighted the importance of specific functional groups for achieving nanomolar potency.[6]
| Modification Area | Key Finding | Inference | Reference |
| R¹ group | A carboxyl group is a key factor in improving activity. | The carboxyl group likely forms crucial hydrogen bonds with residues like Q47 and R136 in the polar end of the binding site. | [4][6] |
| R² group | A naphthalene (B1677914) moiety is a key factor in improving activity. | The naphthalene ring likely engages in favorable hydrophobic interactions within the ubiquinone binding channel. | [6] |
Experimental Protocols for hDHODH SAR Studies
Robust and reproducible experimental protocols are fundamental to generating high-quality SAR data. Below are detailed methodologies for key assays used in the characterization of hDHODH inhibitors.
General Workflow for SAR Studies
The process of conducting an SAR study is iterative, involving cycles of design, synthesis, and biological evaluation to refine the chemical structure and improve potency and other drug-like properties.
hDHODH Enzymatic Inhibition Assay (DCIP Assay)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP), which serves as an artificial electron acceptor. The rate of DCIP reduction is proportional to hDHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: e.g., 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mix containing assay buffer, CoQ10, and DCIP.
-
Dispense the reaction mix into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds (or DMSO for control) to the wells.
-
Add the recombinant hDHODH enzyme to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding DHO to all wells.[1]
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.[1]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition at each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based Proliferation Assay
This assay evaluates the effect of hDHODH inhibitors on the growth of cancer cell lines, which are highly dependent on de novo pyrimidine synthesis.
Materials:
-
Human cancer cell line (e.g., HL-60, A549, MOLM-13)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)
-
96-well or 384-well cell culture plates
-
Multilabel plate reader
Procedure:
-
Seed cells in a multi-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The development of potent and selective hDHODH inhibitors relies on a deep understanding of the structure-activity relationships that govern their interaction with the enzyme. While the specific details for a compound named "this compound" are not in the public domain, the principles derived from extensive research on other inhibitor classes provide a robust framework for future design and optimization efforts. Key takeaways include the importance of specific moieties like naphthalene for hydrophobic interactions and carboxyl groups for hydrogen bonding. The iterative process of design, synthesis, and rigorous biological evaluation using assays such as the DCIP and cell proliferation assays remains the cornerstone of advancing novel hDHODH inhibitors towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR Studies on a Series of Dihydroorotate Dehydrogenase Inhibitors: Analogues of the Active Metabolite of Leflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery a series of novel inhibitors of human dihydroorotate dehydrogenase: Biological activity evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquinone-Binding Tunnel: A Prime Target for hDHODH Inhibitors
An In-Depth Technical Guide on the Inhibitor Binding Site of Human Dihydroorotate (B8406146) Dehydrogenase
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a significant target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2][3][4] This guide provides a detailed examination of the binding site for inhibitors on hDHODH, focusing on the structural and molecular interactions that underpin their mechanism of action. While specific data for a compound designated "hDHODH-IN-11" is not publicly available, this document synthesizes crystallographic and biochemical data from well-characterized inhibitors to delineate the common binding pocket.
The Inhibitor Binding Site: A Hydrophobic Tunnel
Human DHODH is a monomeric protein anchored to the inner mitochondrial membrane.[5][6] Structurally, it consists of two main domains: a C-terminal α/β-barrel that contains the active site for dihydroorotate (DHO) oxidation and flavin mononucleotide (FMN) binding, and an N-terminal α-helical domain.[7][8] The inhibitor binding site is located within a hydrophobic tunnel formed by the N-terminal domain, which leads to the ubiquinone binding pocket.[7][8][9] By occupying this tunnel, inhibitors physically obstruct the access of the electron acceptor, ubiquinone, to the reduced FMN (FMNH2), thereby halting the catalytic cycle.[1][2]
The binding of inhibitors to this site is characterized by a combination of hydrophobic interactions and hydrogen bonds with key amino acid residues. The plasticity of a protein loop at the entrance of this tunnel can influence inhibitor binding and selectivity.[1]
Key Amino Acid Residues in Inhibitor Recognition
Crystallographic studies of hDHODH in complex with various inhibitors have identified several key amino acid residues that consistently participate in inhibitor binding. These residues line the hydrophobic tunnel and provide critical contact points for high-affinity interactions.
Key Interacting Residues in the hDHODH Inhibitor Binding Site:
| Residue | Interaction Type | Role in Binding |
| Arg136 | Hydrogen Bond | Forms a hydrogen bond with a hydrophilic moiety of the inhibitor, as seen with an aldehyde group of one inhibitor.[10] |
| Tyr38 | Polar Interaction | Part of a polar subsite (S5) that can be targeted for inhibitor design.[10] |
| Leu67 | Hydrophobic Interaction | Contributes to the hydrophobic character of the binding pocket.[10] |
| Val134 | Steric/Hydrophobic | Can create steric clashes with certain inhibitor moieties, influencing selectivity.[11] |
| Val143 | Steric/Hydrophobic | Similar to Val134, this residue contributes to the shape and size of the binding pocket.[11] |
Quantitative Analysis of hDHODH Inhibitors
The potency of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). The following table summarizes these values for some well-known hDHODH inhibitors.
Inhibitory Potency of Selected hDHODH Inhibitors:
| Inhibitor | IC50 (μM) | Kd (μM) | Reference |
| Leflunomide | - | - | [1][12] |
| Teriflunomide | 35.02 ± 3.33 (A/PR/8/34(H1N1)) | - | [7] |
| Brequinar | - | - | [3][7][8] |
| Compound 11 | 0.85 ± 0.05 (A/PR/8/34(H1N1)) | 6.06 | [7] |
| Compound 1289 | 0.12 - 0.58 | - | [1][12] |
| Compound 1291 | 0.12 - 0.58 | - | [1] |
Experimental Protocols
The characterization of the hDHODH inhibitor binding site and the determination of inhibitor potency rely on a combination of structural biology and biochemical techniques.
X-ray Crystallography
High-resolution crystal structures of hDHODH in complex with inhibitors are pivotal for elucidating the precise binding mode.
Generalized Protocol:
-
Protein Expression and Purification: Human DHODH is typically expressed in E. coli or insect cells and purified to homogeneity.[13] For phasing purposes, selenomethionine-containing protein may be produced.[7][8]
-
Crystallization: The purified hDHODH is co-crystallized with the inhibitor of interest.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The initial phases can be obtained using methods like multiwavelength anomalous diffraction (MAD) with selenomethionine-labeled protein.[7][8]
-
Structure Refinement: The final structure is refined to high resolution (e.g., 1.6 - 1.85 Å) to clearly visualize the interactions between the inhibitor and the protein.[3][7][8]
Enzyme Inhibition Assay
These assays are used to determine the IC50 values of inhibitors.
Generalized Protocol:
-
Enzyme Reaction: The activity of purified hDHODH is measured by monitoring the reduction of a ubiquinone analog or an alternative electron acceptor in the presence of dihydroorotate.
-
Inhibitor Treatment: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Activity Measurement: The rate of the enzymatic reaction is measured, typically by spectrophotometry.
-
IC50 Determination: The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the hDHODH Catalytic Cycle and Inhibition
The following diagrams illustrate the key steps in the hDHODH catalytic cycle and the mechanism of inhibitor action.
Caption: The ping-pong kinetic mechanism of hDHODH.
Caption: Mechanism of hDHODH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. New Insights into the Interaction of Class II Dihydroorotate Dehydrogenases with Ubiquinone in Lipid Bilayers as a Function of Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Technical Guide to the Enzyme Kinetics and Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)
This technical guide provides an in-depth overview of the enzyme kinetics and inhibition constants (Ki) related to human dihydroorotate (B8406146) dehydrogenase (hDHODH), a critical enzyme in pyrimidine (B1678525) biosynthesis. While specific kinetic data for a compound designated "hDHODH-IN-11" is not publicly available, this document will utilize well-characterized inhibitors, Brequinar (B1684385) and the active metabolite of Leflunomide, A77 1726 (Teriflunomide), as illustrative examples to guide researchers, scientists, and drug development professionals.
Introduction to hDHODH and Its Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making hDHODH a validated therapeutic target for the treatment of cancer and autoimmune diseases.[3][4]
Inhibitors of hDHODH block the synthesis of pyrimidines, thereby arresting cell growth and proliferation.[2] Understanding the enzyme kinetics, particularly the inhibition constant (Ki), of these inhibitors is crucial for their development as therapeutic agents. The Ki value provides a measure of the inhibitor's potency and is essential for structure-activity relationship (SAR) studies and for predicting in vivo efficacy.
Quantitative Analysis of hDHODH Inhibition
The potency of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme activity by 50% under specific assay conditions. The Ki is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.[5]
Below is a summary of the reported inhibitory activities of two well-studied hDHODH inhibitors, Brequinar and A77 1726.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type |
| Brequinar | Human DHODH | 5.2[6] | 5-8 | Mixed[7] |
| A77 1726 (Teriflunomide) | Human DHODH | 411[8] | ~2700 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentrations. The relationship between IC50 and Ki is described by the Cheng-Prusoff equation and depends on the mechanism of inhibition.[9]
Experimental Protocols
The determination of enzyme kinetics and inhibition constants requires robust and reproducible experimental protocols. The following sections detail a common in vitro enzymatic assay and a cell-based proliferation assay used to characterize hDHODH inhibitors.
In Vitro hDHODH Enzymatic Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of a compound against recombinant human hDHODH. The assay is based on the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The decrease in absorbance at 600-650 nm, corresponding to the reduction of DCIP, is monitored over time.[10][11]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor
-
Test inhibitor dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of kinetic readings at 600-650 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the wells. Include a DMSO-only control.
-
Add the recombinant human DHODH enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Prepare a substrate mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of hDHODH inhibitors on a relevant cell line (e.g., a cancer cell line).
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor (and a vehicle control) for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance at the appropriate wavelength.
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following visualizations were created using the Graphviz DOT language.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-11 and its Impact on the Pyrimidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The de novo synthesis of pyrimidines is a fundamental cellular process, essential for the production of nucleotides required for DNA and RNA replication, as well as for the synthesis of glycoproteins and phospholipids. A key regulatory enzyme in this pathway is the human dihydroorotate (B8406146) dehydrogenase (hDHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step: the oxidation of dihydroorotate to orotate (B1227488). The dependence of rapidly proliferating cells, such as cancer cells and activated lymphocytes, on the de novo pyrimidine (B1678525) biosynthesis pathway makes hDHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2][3]
This technical guide provides an in-depth overview of the effects of hDHODH inhibitors, with a focus on hDHODH-IN-11, on the pyrimidine biosynthesis pathway. While specific quantitative data for this compound is not widely available in the public domain, it is characterized as a leflunomide (B1674699) derivative and a weak inhibitor of hDHODH. This guide will, therefore, present a broader landscape of hDHODH inhibition, leveraging data from well-characterized inhibitors to provide a comprehensive understanding of the mechanism of action, experimental evaluation, and therapeutic potential of this class of compounds.
The Pyrimidine Biosynthesis Pathway and the Role of hDHODH
The de novo synthesis of pyrimidines begins with bicarbonate and ammonia (B1221849) and proceeds through a series of enzymatic steps to produce uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The first three steps are catalyzed by the multifunctional cytosolic enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase). The fourth step, the conversion of dihydroorotate to orotate, is catalyzed by hDHODH, which is located on the inner mitochondrial membrane.[4] This localization links pyrimidine biosynthesis to the electron transport chain, as hDHODH utilizes coenzyme Q (ubiquinone) as its electron acceptor.[4] The final two steps, the conversion of orotate to orotidine-5'-monophosphate (OMP) and then to UMP, are catalyzed by the bifunctional cytosolic enzyme UMP synthase (UMPS).
The inhibition of hDHODH blocks the pyrimidine biosynthesis pathway at a critical juncture, leading to the depletion of the intracellular pool of pyrimidines. This has profound effects on cellular processes that are highly dependent on a steady supply of nucleotides, such as DNA replication and cell proliferation.
Figure 1: The Pyrimidine Biosynthesis Pathway and the inhibitory action of this compound.
Quantitative Analysis of hDHODH Inhibitors
| Inhibitor | hDHODH IC50 (nM) | Cell-based IC50 (nM) | Cell Line | Reference |
| Brequinar | 5.2 - ~20 | 250 (ARN8 melanoma) | Melanoma | |
| Teriflunomide (A77 1726) | 24.5 - 411 | - | - | |
| Leflunomide | - | - | - | |
| BAY 2402234 (Orludodstat) | 1.2 | - | - | |
| ASLAN003 (Farudodstat) | 35 | - | - | |
| Compound 11 (Acrylamide derivative) | 814 | - | - | |
| Compound 13t (Teriflunomide derivative) | 16.0 | 7.7 | Raji (lymphoma) | |
| HZ05 Analogues | <20 | - | ARN8 melanoma, HNDF | |
| Indoluidin D | 210 | - | HL-60 (leukemia) | |
| H-006 | 3.8 | - | - | |
| Dhodh-IN-1 | 25 | 20 | Jurkat | |
| Dhodh-IN-16 | 0.396 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, and the cell line used in cellular assays.
Experimental Protocols
The evaluation of hDHODH inhibitors involves a combination of in vitro enzymatic assays and cell-based assays to determine their potency, specificity, and cellular effects.
In Vitro hDHODH Enzyme Inhibition Assay (DCIP-Based)
This is a common spectrophotometric assay used to determine the IC50 value of a compound against purified hDHODH. The assay measures the reduction of the chromogenic indicator 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and serially diluted inhibitor solutions. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of dihydroorotate and DCIP to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at a wavelength of approximately 600 nm using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the hDHODH activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: General workflow for a hDHODH enzyme inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of hDHODH inhibitors in a more physiologically relevant context.
1. Cell Viability/Proliferation Assay (e.g., MTT, WST-1, or CellTiter-Glo®):
These assays determine the effect of the inhibitor on the growth and viability of cancer cell lines or other rapidly proliferating cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the hDHODH inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Uridine Rescue Assay:
This assay is used to confirm that the observed anti-proliferative effects of the inhibitor are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. If the addition of exogenous uridine rescues the cells from the inhibitor-induced growth arrest, it confirms the on-target effect of the compound.
Procedure: The cell viability assay is performed as described above, with an additional set of wells where cells are co-treated with the inhibitor and a saturating concentration of uridine (e.g., 100 µM). A reversal of the growth-inhibitory effect in the presence of uridine indicates that the compound's mechanism of action is through the inhibition of pyrimidine synthesis.
Downstream Cellular Effects of hDHODH Inhibition
The depletion of the pyrimidine pool resulting from hDHODH inhibition triggers a cascade of downstream cellular events:
-
Cell Cycle Arrest: The lack of sufficient nucleotides for DNA synthesis leads to an arrest of the cell cycle, primarily in the S-phase.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis) in highly dependent cells.
-
Modulation of Signaling Pathways: hDHODH inhibition has been shown to affect various signaling pathways involved in cell growth and proliferation. For instance, it can lead to the downregulation of the oncoprotein c-Myc.
-
Effects on the Tumor Microenvironment: Recent studies suggest that hDHODH inhibition can enhance the presentation of tumor antigens on cancer cells, potentially increasing their recognition by the immune system.
Conclusion
This compound, as part of the broader class of hDHODH inhibitors, represents a promising therapeutic strategy for targeting diseases characterized by rapid cell proliferation. By inhibiting the de novo pyrimidine biosynthesis pathway, these compounds effectively starve cells of the essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. While specific quantitative data for this compound remains to be fully disclosed in the public scientific literature, the extensive research on other inhibitors provides a solid framework for understanding its mechanism of action and for guiding future drug development efforts. The experimental protocols outlined in this guide provide a basis for the continued investigation and characterization of novel hDHODH inhibitors, with the ultimate goal of translating these scientific discoveries into effective clinical therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Affected by hDHODH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the cellular pathways affected by the inhibition of human Dihydroorotate (B8406146) Dehydrogenase (hDHODH). The specific inhibitor, hDHODH-IN-11, is a leflunomide (B1674699) derivative and is characterized as a weak inhibitor of hDHODH.[1][2] Due to the limited availability of detailed public data and specific studies on this compound, this document will focus on the well-documented effects of potent and extensively studied hDHODH inhibitors. The principles and pathways described herein are fundamental to the mechanism of action for this class of inhibitors and are expected to be relevant, albeit to a lesser extent, for weaker inhibitors like this compound.
Introduction
Human Dihydroorotate Dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate (B1227488).[3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[4] Consequently, hDHODH has emerged as a significant therapeutic target in oncology and autoimmune diseases.[5][6]
This technical guide provides an in-depth analysis of the cellular pathways modulated by hDHODH inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Pyrimidine Depletion
The primary and most direct consequence of hDHODH inhibition is the depletion of the intracellular pyrimidine pool. This metabolic stress triggers a cascade of downstream cellular events, profoundly impacting cell fate and function.
Key Downstream Effects:
-
Cell Cycle Arrest: Depletion of pyrimidine nucleotides, essential for DNA replication, leads to an S-phase arrest in the cell cycle.[7]
-
Induction of Apoptosis: Prolonged pyrimidine starvation activates programmed cell death, or apoptosis, in susceptible cells.[7]
-
Inhibition of Cell Proliferation: The inability to synthesize new DNA and RNA halts cell division and growth.[6]
-
Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), hDHODH inhibition has been shown to induce cellular differentiation.[4]
Affected Cellular Pathways
Inhibition of hDHODH extends beyond pyrimidine synthesis, impacting a network of interconnected cellular pathways.
De Novo Pyrimidine Biosynthesis Pathway
This is the central pathway directly targeted by hDHODH inhibitors. The enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step for the production of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3]
Mitochondrial Respiration and Redox Balance
hDHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3] It donates electrons to the ubiquinone pool, thus participating in mitochondrial respiration. Inhibition of hDHODH can disrupt this process, leading to increased production of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[3] This disruption of redox balance can sensitize cancer cells to other therapies.
Wnt/β-catenin Signaling
In some cancers, like esophageal squamous cell carcinoma, hDHODH has been shown to directly interact with and stabilize β-catenin, a key component of the Wnt signaling pathway.[8] This interaction is independent of its catalytic activity and promotes tumor growth.[8] Inhibition of hDHODH expression can, therefore, lead to the downregulation of Wnt/β-catenin target genes.[8]
p53 Activation
Pyrimidine depletion resulting from hDHODH inhibition can lead to replicative stress and DNA damage, which in turn activates the p53 tumor suppressor pathway.[9] Activated p53 can then transcriptionally upregulate genes involved in cell cycle arrest and apoptosis.[9]
c-Myc Regulation
The oncoprotein c-Myc is a critical regulator of cell growth and metabolism. Some studies have shown that hDHODH inhibition can lead to a decrease in c-Myc protein levels, contributing to the anti-proliferative effects.[6]
Ferroptosis
Recent evidence suggests a role for hDHODH in suppressing ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4] hDHODH contributes to the regeneration of ubiquinone (Coenzyme Q10), a potent lipophilic antioxidant. Inhibition of hDHODH can lead to a reduction in ubiquinol, thereby sensitizing cancer cells to ferroptosis.
Quantitative Data
The potency of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, both in enzymatic assays and in cell-based proliferation assays.
| Inhibitor | Target/Cell Line | Assay Type | Parameter | Value |
| This compound | hDHODH | N/A | pKa | 5.03 |
| Brequinar | hDHODH | Enzymatic | IC50 | 5.2 nM |
| Leflunomide | hDHODH | Enzymatic | N/A | Weak Inhibitor |
| Teriflunomide | hDHODH | Enzymatic | IC50 | 262 nM |
| ASLAN003 | hDHODH | Enzymatic | IC50 | 35 nM |
| BAY-2402234 | hDHODH | Enzymatic | IC50 | 1.2 nM |
| Indoluidin D | hDHODH | Enzymatic | IC50 | 210 nM |
| Indoluidin D | HL-60 | Proliferation | IC50 | 4.4 nM |
| H-006 | hDHODH | Enzymatic | IC50 | 3.8 nM |
| NPD723 | HL-60 | Proliferation | IC50 | 3.7 nM |
| SBL-105 | hDHODH | Enzymatic | IC50 | 48.48 nM |
| SBL-105 | THP-1 | Proliferation | GI50 | 60.66 nM |
| SBL-105 | TF-1 | Proliferation | GI50 | 45.33 nM |
Note: IC50 and GI50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of hDHODH inhibitors.
hDHODH Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory activity of a compound against recombinant hDHODH.
Principle: The assay measures the rate of dihydroorotate oxidation to orotate, which is coupled to the reduction of a chromogenic electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).
Protocol Outline:
-
Recombinant human DHODH enzyme is incubated with the test inhibitor at various concentrations in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
The reaction is initiated by the addition of the substrate, dihydroorotate, and a co-substrate such as decylubiquinone (B1670182) and DCIP.
-
The reduction of DCIP is monitored over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600-650 nm).
-
The rate of the reaction is calculated and compared to a control without the inhibitor to determine the percent inhibition.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of hDHODH inhibitors on cancer cell growth and proliferation.
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Outline:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the hDHODH inhibitor and a vehicle control for a specified duration (e.g., 72 hours).
-
Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate for 1-4 hours.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of hDHODH inhibitors on cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol Outline:
-
Treat cells with the hDHODH inhibitor for the desired time period (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by hDHODH inhibitors.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol Outline:
-
Treat cells with the hDHODH inhibitor for a specified time (e.g., 48-72 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of apoptosis-related proteins.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size.
Protocol Outline:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Metabolomic Analysis by LC-MS
Objective: To confirm on-target activity by measuring changes in pyrimidine pathway metabolites.
Principle: Liquid chromatography-mass spectrometry (LC-MS) can identify and quantify small molecules in a biological sample.
Protocol Outline:
-
Treat cells with the hDHODH inhibitor.
-
Extract metabolites from the cells, typically using a cold solvent mixture.
-
Analyze the cell extracts by LC-MS to measure the levels of dihydroorotate (substrate) and orotate (product).
-
A successful inhibition will result in the accumulation of dihydroorotate and the depletion of orotate.
Conclusion
Inhibition of hDHODH is a promising therapeutic strategy that primarily functions by depleting the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. However, the effects of hDHODH inhibition are pleiotropic, impacting mitochondrial function, redox balance, and key signaling pathways such as Wnt/β-catenin and p53. Furthermore, the emerging link to ferroptosis opens new avenues for combination therapies. A thorough understanding of these interconnected pathways, supported by robust quantitative data and detailed experimental validation, is essential for the continued development of hDHODH inhibitors as effective therapeutic agents. While specific data on this compound is sparse, the foundational knowledge of how potent hDHODH inhibitors function provides a strong framework for its further investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Investigating the Novelty of a Chemical Scaffold for Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for investigating the novelty of a new chemical scaffold, provisionally named hDHODH-IN-11 , as an inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). Human DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] The emergence of novel chemical scaffolds is paramount to overcoming resistance and improving the therapeutic index of existing hDHODH inhibitors.
Initial Novelty Assessment: Structural and Scaffolding Analysis
A preliminary assessment of the novelty of This compound would involve a thorough comparison against known hDHODH inhibitors. This includes established drugs like Leflunomide and Teriflunomide, as well as recently discovered scaffolds.[2] Key differentiators to investigate include the core ring system, the nature and orientation of substituents, and the potential for novel interactions with the enzyme's binding site.
Recent discoveries in hDHODH inhibitors have revealed a variety of novel scaffolds, including:
-
Acrylamide (B121943) derivatives [3]
-
6-isopropyl-1,5,6,7-tetrahydro-4H-benzo[d][1][2][3]triazol-4-one scaffolds [6]
-
Indoluidin derivatives [7]
-
Benzophenone scaffolds [8]
A truly novel scaffold like This compound would not share significant structural homology with these or other reported hDHODH inhibitors.
Experimental Evaluation of this compound
A rigorous experimental cascade is necessary to characterize the biological activity and novelty of the This compound scaffold.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data that should be generated for This compound and its analogs, compared to a reference compound such as Brequinar.
Table 1: In Vitro hDHODH Enzyme Inhibition
| Compound | hDHODH IC50 (nM) |
| This compound | [Insert Value] |
| Analog 11a | [Insert Value] |
| Analog 11b | [Insert Value] |
| Brequinar | [Insert Value] |
Table 2: Cellular Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) |
| This compound | HL-60 (Leukemia) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | |
| Jurkat (T-cell Leukemia) | [Insert Value] | |
| Brequinar | HL-60 (Leukemia) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | |
| Jurkat (T-cell Leukemia) | [Insert Value] |
Table 3: Uridine (B1682114) Rescue Assay
| Compound | Cell Line | GI50 (µM) without Uridine | GI50 (µM) with 100 µM Uridine | Fold Shift |
| This compound | HL-60 | [Insert Value] | [Insert Value] | [Insert Value] |
| Brequinar | HL-60 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings.
2.2.1. hDHODH Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of the compound on the recombinant hDHODH enzyme.
-
Enzyme and Substrate Preparation: Recombinant human DHODH is expressed and purified. Dihydroorotate (DHO) and the electron acceptor, such as ubiquinone or 2,6-dichloroindophenol (B1210591) (DCIP), are prepared in an appropriate buffer.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme, varying concentrations of the test compound (This compound ), and the substrates.
-
Detection: The rate of DHO oxidation is monitored by measuring the change in absorbance of the electron acceptor over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.
2.2.2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the compound on the growth of various cancer cell lines.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of This compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.[9]
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and luminescence is measured.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curves.
2.2.3. Uridine Rescue Assay
This assay confirms that the anti-proliferative effect is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Methodology: The cell proliferation assay is repeated in the presence and absence of a saturating concentration of exogenous uridine.
-
Principle: If the compound's primary mechanism of action is hDHODH inhibition, the addition of uridine should rescue the cells from the anti-proliferative effects by replenishing the pyrimidine pool via the salvage pathway.
-
Analysis: A significant rightward shift in the GI50 curve in the presence of uridine confirms the on-target effect of This compound .[7]
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Signaling Pathways
The inhibition of hDHODH has profound effects on cellular metabolism and signaling.
References
- 1. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting dihydroorotate dehydrogenase (DHODH) for host-directed therapy: Discovery of a novel alkyne-based scaffold inhibitor effective against SARS-CoV-2 - WCAIR [wcair.dundee.ac.uk]
- 5. Targeting dihydroorotate dehydrogenase (DHODH) for host-directed therapy: Discovery of a novel alkyne-based scaffold inhibitor effective against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: In Vitro Enzyme Inhibition Assay for hDHODH-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, making hDHODH a compelling therapeutic target for cancer, autoimmune diseases, and viral infections. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize inhibitors of hDHODH.
It is important to note that while the compound hDHODH-IN-11 has been investigated, it is not a potent inhibitor of the hDHODH enzyme. Commercially available data indicates that this compound has a half-maximal inhibitory concentration (IC50) greater than 100 µM[1]. For this reason, this application note will provide a general, robust protocol for assessing the potency of various compounds against hDHODH and will present data for this compound alongside well-established, potent inhibitors for comparative purposes.
De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition
The de novo synthesis of pyrimidines is a fundamental cellular process. hDHODH catalyzes the fourth step in this pathway, which is coupled to the mitochondrial electron transport chain. Inhibition of hDHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cells highly dependent on this pathway.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by a hDHODH Inhibitor.
Quantitative Data Summary
The inhibitory potential of this compound against hDHODH is compared to that of known potent inhibitors, Brequinar and Teriflunomide. The data clearly indicates that this compound is a very weak inhibitor of the enzyme.
| Compound | Target | IC50 (nM) | Reference |
| This compound | hDHODH | >100,000 | [1] |
| Brequinar | hDHODH | ~5.2 - 20 | |
| Teriflunomide | hDHODH | ~24.5 - 407.8 |
Experimental Protocol: hDHODH In Vitro Enzyme Inhibition Assay
This protocol describes a common spectrophotometric method to determine the in vitro inhibitory activity of a test compound against recombinant human DHODH. The assay measures the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP), which serves as a terminal electron acceptor in the hDHODH-catalyzed reaction.
Materials and Reagents
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - hDHODH substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm in kinetic mode
Experimental Workflow
References
Application Notes and Protocols for Determining the Cellular Activity of hDHODH-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme and the rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] Located in the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their increased demand for nucleic acids, making hDHODH a compelling therapeutic target in oncology and autoimmune diseases.[1][3]
hDHODH-IN-11 is a novel investigational inhibitor of hDHODH. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, assess its on-target effects, and evaluate its therapeutic potential.
Mechanism of Action
Inhibition of hDHODH by compounds like this compound depletes the intracellular pool of pyrimidines.[3] This leads to a reduction in the building blocks necessary for DNA and RNA synthesis, ultimately impeding cell division, inducing cell cycle arrest, and triggering apoptosis.[4][5] The cellular effects of hDHODH inhibition can be rescued by supplementing the culture medium with uridine (B1682114), which replenishes the pyrimidine pool through the salvage pathway.[5]
Signaling Pathway
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in comparison to known hDHODH inhibitors.
Table 1: In Vitro hDHODH Enzymatic Inhibition
| Compound | IC₅₀ (nM) |
| This compound (Hypothetical) | 5.2 |
| Brequinar | 4.6[6] |
| Teriflunomide (A771726) | 773[6] |
| Leflunomide | >10,000 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | This compound IC₅₀ (nM) (Hypothetical) | Brequinar IC₅₀ (nM) |
| HL-60 | Acute Myeloid Leukemia | 8.5 | ~10 |
| MOLM-13 | Acute Myeloid Leukemia | 12.1 | 0.2[7] |
| DLD-1 | Colorectal Adenocarcinoma | >1000 | 4577[8] |
| A549 | Lung Carcinoma | 25.6 | Not Reported |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 15.3 | ~20 |
Table 3: Uridine Rescue Assay in HL-60 Cells (72h treatment)
| Compound | IC₅₀ (nM) without Uridine | IC₅₀ (nM) with 100 µM Uridine | Fold Shift |
| This compound (Hypothetical) | 8.5 | >10,000 | >1176 |
| Brequinar | 10.2 | >10,000 | >980 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][9]
Materials:
-
Cancer cell lines (e.g., HL-60, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control compounds (e.g., Brequinar)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or SDS in HCl)[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of this compound and control compounds in complete culture medium.
-
Treat the cells with a range of concentrations of the inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).[4]
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.[9]
-
If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[7][8]
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Uridine Rescue Assay
This assay is crucial to confirm that the anti-proliferative effect of this compound is due to the specific inhibition of the de novo pyrimidine synthesis pathway.[10]
Materials:
-
Same as Protocol 1
-
Uridine solution (e.g., 100 mM stock in water or PBS)
Procedure:
-
Follow the cell seeding and compound preparation steps as in Protocol 1.
-
Prepare two sets of compound dilutions: one in standard complete medium and another in complete medium supplemented with 100 µM uridine.[5]
-
Treat the cells with the compound dilutions (with and without uridine) for 72 hours.
-
Perform the cell viability measurement as described in Protocol 1.
Data Analysis:
-
Calculate the IC₅₀ values for this compound in the presence and absence of uridine.
-
A significant rightward shift in the IC₅₀ value in the presence of uridine confirms on-target activity.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression. Inhibition of pyrimidine synthesis is expected to cause an S-phase arrest.[5]
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium (B1200493) Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C.[9]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.[9]
-
Analyze the cell cycle distribution by flow cytometry.
Data Analysis:
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of treated cells with untreated controls. An accumulation of cells in the S phase is indicative of hDHODH inhibition.[5]
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described in Protocol 3 for 48-72 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[9]
-
Incubate in the dark for 15 minutes at room temperature.[9]
-
Analyze the stained cells by flow cytometry.
Data Analysis:
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of apoptotic cells in treated versus untreated samples.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols for hDHODH-IN-11 in Cancer Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Rapidly proliferating cancer cells have a high demand for pyrimidines, making hDHODH a compelling therapeutic target.[1][2] hDHODH-IN-11 is a novel inhibitor of this enzyme.
It is important to note that there are conflicting reports regarding the potency of this compound. One study identifies it as a highly potent hDHODH inhibitor with an IC50 value of 7.2 nM.[3] Other sources have characterized it as a weak inhibitor or a derivative of leflunomide.[4][5] These application notes will proceed based on the evidence of this compound as a potent inhibitor and are intended for research purposes to facilitate the investigation of its anticancer properties.
Mechanism of Action
This compound exerts its effects by inhibiting the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate. This leads to a depletion of the intracellular pyrimidine pool, which in turn results in cell cycle arrest, induction of apoptosis, and potentially other forms of cell death like ferroptosis.
Data Presentation
Quantitative Data for this compound
The following table summarizes the reported in vitro inhibitory activity of this compound against its molecular target.
| Target | Assay Type | Parameter | Value |
| Human DHODH | Enzymatic Assay | IC50 | 7.2 nM |
Comparative IC50 Values of Other DHODH Inhibitors in Cancer Cell Lines
To provide a context for the expected potency of this compound in cell-based assays, the following table presents IC50 values for other well-characterized DHODH inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |
| Brequinar | Neuroblastoma Panel | Neuroblastoma | Low nM range |
| MEDS433 | MV4-11 | Acute Myeloid Leukemia | 45 |
| Compound 4 | MV4-11 | Acute Myeloid Leukemia | 7.2 |
Signaling Pathway and Experimental Workflow
DHODH Inhibition Signaling Pathway
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine synthesis pathway and the downstream effects of its inhibition in cancer cells.
Caption: Inhibition of hDHODH by this compound disrupts pyrimidine synthesis, leading to reduced cancer cell proliferation and apoptosis.
Experimental Workflow for Assessing Anti-proliferative Effects
The diagram below outlines a typical workflow for evaluating the efficacy of this compound in cancer cell lines.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Apoptosis Induction by hDHODH Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of hDHODH depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for studying apoptosis induction by hDHODH inhibitors, using representative data from well-characterized inhibitors due to the limited specific data on hDHODH-IN-11 in peer-reviewed literature.
Mechanism of Action
hDHODH is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a key step in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[1] Rapidly proliferating cells are highly dependent on this de novo pathway for DNA and RNA synthesis.[1] Inhibition of hDHODH leads to pyrimidine starvation, which in turn can induce S-phase cell cycle arrest and trigger the intrinsic apoptotic pathway.[2] This is often characterized by the activation of caspase-9 and caspase-3, and subsequent cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[1][3] In some cellular contexts, the tumor suppressor protein p53 may be upregulated in response to pyrimidine depletion, further contributing to apoptosis.[4][5]
Quantitative Data Summary
The following tables summarize the effects of various DHODH inhibitors on cell viability and apoptosis in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Dhodh-IN-16 | MOLM-13 | Acute Myeloid Leukemia | 0.2 | [6] |
| Brequinar | SK-N-BE(2) | Neuroblastoma | Low nM range | [3] |
| Isobavachalcone | HL-60 | Acute Promyelocytic Leukemia | Not specified | [1] |
| Isobavachalcone | THP-1 | Acute Monocytic Leukemia | Not specified | [7] |
| Meds433 | CML CD34+ | Chronic Myeloid Leukemia | Not specified | [4] |
Table 2: Apoptosis Induction by DHODH Inhibition
| Cell Line | Treatment | Apoptosis (% of cells) | Key Apoptotic Markers | Reference |
| HL-60 | DHODH knockout (sgRNA1) | 23.47 ± 1.23 | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [1] |
| HL-60 | DHODH knockout (sgRNA2) | 26.18 ± 0.84 | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [1] |
| THP-1 | DHODH knockout (sgRNA1) | 19.93 ± 1.74 | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [1] |
| THP-1 | DHODH knockout (sgRNA2) | 21.79 ± 1.32 | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9 | [1] |
| SK-N-BE(2)C | Brequinar treatment | Increased | Cleaved PARP, Activated Caspase-3 | [3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess apoptosis induction by an hDHODH inhibitor.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol determines the effect of the hDHODH inhibitor on cell proliferation and is used to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., HL-60, THP-1)
-
Complete culture medium
-
hDHODH inhibitor (e.g., this compound)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the hDHODH inhibitor in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the hDHODH inhibitor at various concentrations for the desired time (e.g., 48 or 72 hours).
-
Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the hDHODH inhibitor as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of Apoptosis Induction by hDHODH Inhibition
Caption: Signaling pathway of apoptosis induction by hDHODH inhibition.
Experimental Workflow for Apoptosis Assessment
References
- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - Shi - Translational Cancer Research [tcr.amegroups.org]
- 3. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. haematologica.org [haematologica.org]
Application Notes and Protocols for Western Blot Analysis of the hDHODH Pathway Following hDHODH-IN-11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. In rapidly proliferating cells, such as cancer cells, there is a high demand for pyrimidines, making hDHODH a promising therapeutic target. hDHODH-IN-11 is a potent inhibitor of hDHODH activity. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within the hDHODH pathway and related signaling cascades. The primary mechanism of action for hDHODH inhibitors is the suppression of enzymatic function rather than the alteration of protein expression levels.[1][2]
Data Presentation: Expected Effects of this compound Treatment
The following table summarizes the anticipated quantitative changes in key protein markers following treatment with this compound, based on the known mechanism of action of hDHODH inhibitors. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).
| Target Protein | Cellular Process | Expected Effect of this compound Treatment | Rationale |
| hDHODH | De novo pyrimidine synthesis | No significant change in total protein levels | hDHODH inhibitors primarily inhibit enzymatic activity, not protein expression.[1][2] |
| CAD | De novo pyrimidine synthesis | No significant change in total protein levels (Hypothesized) | Data on the effect of hDHODH inhibitors on CAD protein expression is limited. It is hypothesized that short-term inhibition of a downstream enzyme would not significantly alter the expression of this upstream enzyme. |
| UMPS | De novo pyrimidine synthesis | No significant change in total protein levels (Hypothesized) | Data on the effect of hDHODH inhibitors on UMPS protein expression is limited. It is hypothesized that the expression of this downstream enzyme would not be significantly altered by the inhibition of hDHODH activity. |
| c-Myc | Cell cycle progression, Proliferation | Decrease in protein levels | Pyrimidine depletion can lead to cell cycle arrest and reduced proliferation, which is often associated with decreased c-Myc expression. |
| p21 | Cell cycle arrest | Increase in protein levels | Inhibition of pyrimidine synthesis can induce cell cycle arrest, often mediated by an increase in cell cycle inhibitors like p21. |
| Cleaved PARP | Apoptosis | Increase in protein levels | Prolonged pyrimidine starvation can induce apoptosis, leading to the cleavage of PARP by caspases.[3] |
| Activated Caspase-3 | Apoptosis | Increase in protein levels | As a key executioner caspase, its activation and cleavage are hallmarks of apoptosis induction.[3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the de novo pyrimidine synthesis pathway and the general workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in the appropriate growth medium.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Destain the membrane with Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Block non-specific binding by incubating the membrane in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Primary Antibody: Dilute the primary antibodies against hDHODH, CAD, UMPS, c-Myc, p21, cleaved PARP, activated Caspase-3, and a loading control (e.g., β-actin or GAPDH) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membranes overnight at 4°C with gentle agitation.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membranes with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membranes three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membranes with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the signal of the target proteins to the loading control.
-
Conclusion
Western blot analysis is a powerful technique to assess the impact of this compound on the hDHODH pathway. While the primary effect of this inhibitor is on the enzymatic activity of hDHODH, examining the expression levels of key pathway proteins and downstream effectors of cell cycle and apoptosis provides a more comprehensive understanding of its cellular mechanism of action. The protocols and expected outcomes detailed in these application notes serve as a guide for researchers investigating the therapeutic potential of hDHODH inhibition.
References
Application Notes and Protocols for hDHODH-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of hDHODH-IN-11, a weak inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), for use in cell culture experiments. Adherence to these guidelines will help ensure reproducible and reliable experimental outcomes.
Compound Information and Properties
This compound is a derivative of Leflunomide and functions as a weak inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound can disrupt the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting the proliferation of rapidly dividing cells.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₁₅H₁₁N₃O₂ | |
| Molecular Weight | 265.27 g/mol | [1] |
| CAS Number | 1263303-95-2 | [1] |
| pKa | 5.03 | |
| Solubility | ||
| DMSO | 125 mg/mL (471.22 mM) | Ultrasonic treatment is required for complete dissolution. |
| Storage | ||
| Solid | -20°C, protect from light | |
| In Solvent (DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.65 mg of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 2.65 mg of powder, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonicate: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the solution from light.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Cell Line Sensitivity: The optimal working concentration of this compound will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment (e.g., a cell viability assay such as MTT or XTT) to determine the IC₅₀ value and a suitable non-toxic concentration for your specific cell line.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: It is recommended to perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. This helps to ensure accurate and homogenous mixing.
-
Treat Cells: Add the appropriate volume of the final working solution to your cell culture plates. Ensure that the volume of the working solution added results in a final DMSO concentration that is non-toxic to your cells. For example, a 1:1000 dilution of a DMSO stock solution will result in a final DMSO concentration of 0.1%.
-
Include Controls: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
Visualized Workflows and Pathways
Signaling Pathway Inhibition by this compound
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound solutions for cell culture.
References
Application Notes and Protocols for In Vivo Administration of hDHODH Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitors in mouse models. The following protocols and data are synthesized from established research and are intended to serve as a foundational resource for preclinical studies in oncology, immunology, and infectious diseases.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target.[1][2][3] DHODH inhibitors block this pathway, leading to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in these highly proliferative cells.[1][4] Several DHODH inhibitors have shown significant preclinical efficacy in various disease models.[4][5]
Signaling Pathway of DHODH Inhibition
The primary mechanism of action of DHODH inhibitors is the disruption of pyrimidine synthesis. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate, a key precursor for pyrimidines.[1][3][4] By inhibiting DHODH, these compounds lead to a depletion of the intracellular pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. This ultimately results in cell cycle arrest, primarily at the S-phase, and subsequent apoptosis in rapidly dividing cells.[1][2][4] The effects of DHODH inhibition can often be reversed by supplementing with uridine, which can replenish the pyrimidine pool through the salvage pathway.[1][6]
Caption: Mechanism of action of DHODH inhibitors.
Comparative In Vivo Dosing of DHODH Inhibitors in Mice
The following table summarizes the in vivo dosing and administration of several DHODH inhibitors in various mouse models based on published studies. This information can serve as a guide for designing experiments with novel hDHODH inhibitors.
| Compound | Mouse Model | Dose | Administration Route | Vehicle | Study Focus | Reference |
| Brequinar | Neuroblastoma Xenograft | 50 mg/kg | Intraperitoneal (IP) | Not specified | Tumor Growth Inhibition | [7] |
| Brequinar | Melanoma Xenograft | 10 mg/kg, daily | Intraperitoneal (IP) | 0.9% NaCl | Combination Immunotherapy | [7] |
| BAY 2402234 | AML Xenograft | Up to 5 mg/kg, daily | Oral (p.o.) | Not specified | Anti-tumor Efficacy | [7] |
| Meds433 | CML Xenograft | 10 and 20 mg/kg | Oral (p.o.) | Not specified | Anti-leukemic Activity | [7] |
| Isobavachalcone | HL60 Xenograft | 15 and 30 mg/kg | Not specified | Not specified | Antitumor Efficacy | [8] |
| Genz-667348 | P. berghei model | 13–21 mg/kg/day (ED50) | Oral (p.o.), twice daily | Not specified | Anti-malarial Activity | [9][10] |
| H-006 | PC-3 Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not specified | Anti-tumor Efficacy | [11] |
| Emvododstat | Nude mice | 10 mg/kg (single dose) | Oral (p.o.) | Not specified | Pharmacokinetics | [12] |
| HOSU-53 | AML Xenograft | 4, 10, 20 mg/kg (daily) or 30 mg/kg (twice weekly) | Oral (p.o.) | 20% HPBCD | Pharmacokinetics/Pharmacodynamics | [13] |
Experimental Protocols
Animal Models
The choice of mouse model is critical for the successful in vivo evaluation of DHODH inhibitors.
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are implanted with human cancer cell lines or patient-derived xenografts (PDXs).[4] These models are useful for assessing the direct anti-tumor activity of the compound.[4]
-
Syngeneic Models: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with murine cancer cell lines.[4] These models are crucial for studying the interaction between the DHODH inhibitor and the immune system, particularly for combination therapies with immune checkpoint inhibitors.[4]
Drug Formulation and Administration
The formulation and route of administration depend on the physicochemical properties of the specific DHODH inhibitor.
-
Formulation:
-
Oral Administration (p.o.): A common vehicle is a suspension in 0.5% methylcellulose (B11928114) or a lipid-based formulation.[4]
-
Intraperitoneal (IP) Injection: The compound may be dissolved in a solvent like DMSO and then diluted with saline or corn oil.[4] For some compounds like Brequinar, sterile 0.9% NaCl can be used as a vehicle.[1]
-
-
Administration:
Dosing and Schedule
The dose and schedule should be determined from prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.[4]
-
Dose-finding studies: Escalating doses of the compound are administered to small groups of mice to monitor for adverse effects and determine the MTD.[4]
-
Efficacy studies: Dosing can range from daily to twice weekly, depending on the compound's properties and the study design.[7][13] For example, Brequinar has been administered to mice at doses ranging from 10 mg/kg to 30 mg/kg daily.[4]
In Vivo Efficacy Study Workflow
A typical workflow for an in vivo efficacy study of a DHODH inhibitor is as follows:
Caption: Workflow for an in vivo efficacy study.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured 2-3 times per week using calipers.[4] The formula for tumor volume is typically (Length x Width²) / 2.[1][4]
-
Body Weight: Monitor body weight as an indicator of toxicity.[1]
-
Endpoint Analysis: At the end of the study, tumors can be excised and weighed.[1] Tissues can be collected for further analysis, such as histology, western blotting, or RNA sequencing.[1]
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
-
Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine plasma concentrations of the inhibitor and its metabolites.[12]
-
Pharmacodynamics: Biomarkers of DHODH inhibition can be measured in blood and urine.[14] An increase in the DHODH substrate dihydroorotate (DHO) and N-carbamoyl-aspartate (CA) can serve as robust markers of target engagement.[14]
Downstream Effects of DHODH Inhibition
Beyond the direct impact on pyrimidine synthesis, inhibition of DHODH can lead to several other cellular consequences.
Caption: Downstream effects of DHODH inhibition.
Recent studies have shown that DHODH inhibition can lead to the activation of the tumor suppressor p53 pathway, potentially due to impaired ribosome biogenesis.[2][3] Furthermore, as DHODH is located in the inner mitochondrial membrane and is linked to the electron transport chain, its inhibition can affect mitochondrial function and sensitize cancer cells to ferroptosis.[15][16] Another important consequence is the increased expression of antigen presentation pathway (APP) genes, leading to enhanced antigen presentation on cancer cells, which provides a rationale for combination therapy with immune checkpoint blockade.[17]
Conclusion
The in vivo evaluation of hDHODH inhibitors requires careful consideration of the animal model, drug formulation, dosing regimen, and endpoint analyses. The protocols and data presented here provide a solid foundation for designing robust preclinical studies to assess the efficacy and mechanism of action of novel DHODH inhibitors in relevant mouse models.
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroorotate Dehydrogenase in Mitochondrial Ferroptosis and Cancer Therapy [mdpi.com]
- 17. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Application Notes and Protocols for Measuring Nucleotide Pool Changes Upon hDHODH-IN-11 Exposure
Introduction
The de novo synthesis of pyrimidines is a crucial metabolic pathway, providing the necessary building blocks for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids.[1] Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as cancer cells, exhibit a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[1][3][4] This dependency makes human DHODH (hDHODH) a compelling therapeutic target for a range of diseases, including cancer and autoimmune disorders.[5][6]
hDHODH-IN-11 is a potent inhibitor of the hDHODH enzyme.[1] By blocking this key enzymatic step, this compound effectively halts the production of pyrimidines, leading to the depletion of the intracellular pyrimidine (B1678525) nucleotide pool.[1] This targeted metabolic disruption results in the inhibition of cellular proliferation and can induce cell cycle arrest and apoptosis in susceptible cell populations.[1][4]
These application notes provide a comprehensive guide for researchers to measure and quantify the changes in intracellular nucleotide pools following exposure to this compound. The protocols herein detail cell culture and treatment, metabolite extraction, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of DHODH, which is located on the inner mitochondrial membrane.[3][7] This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[3][6] The inhibition of DHODH leads to a rapid depletion of intracellular uridine (B1682114) monophosphate (UMP) and its downstream metabolites, including uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP).[1][3] This blockade starves the cell of essential precursors for DNA and RNA synthesis.
The direct consequences of hDHODH inhibition are a significant increase in the substrate, dihydroorotate, and a sharp decrease in the product, orotate, and all subsequent pyrimidine nucleotides.[8] This targeted disruption has profound downstream effects on cellular processes that are highly dependent on a steady supply of nucleotides.
Expected Changes in Metabolite Pools
Treatment of rapidly proliferating cells with a DHODH inhibitor like this compound is expected to cause significant and predictable shifts in specific metabolite pools. The following table summarizes the anticipated changes based on the known mechanism of action of DHODH inhibitors.[8]
| Metabolite | Pathway | Expected Change after this compound Exposure | Rationale |
| Dihydroorotate | Pyrimidine Synthesis | Significant Increase | Accumulation of the hDHODH substrate due to enzymatic inhibition.[8] |
| Orotate | Pyrimidine Synthesis | Significant Decrease | Blockade of the conversion from dihydroorotate.[8] |
| Uridine Monophosphate (UMP) | Pyrimidine Synthesis | Significant Decrease | Depletion of the primary product of the de novo pathway.[3] |
| Uridine Triphosphate (UTP) | Pyrimidine Synthesis | Significant Decrease | Depletion of the downstream product required for RNA synthesis.[8][9] |
| Cytidine Triphosphate (CTP) | Pyrimidine Synthesis | Significant Decrease | CTP is synthesized from UTP, so its levels decrease consequently.[8][9] |
| Thymidine Triphosphate (TTP) | Pyrimidine Synthesis | Significant Decrease | Depletion of the pyrimidine nucleotide required for DNA synthesis.[1] |
| Adenosine Triphosphate (ATP) | Purine Synthesis | No significant direct change | Purine nucleotide synthesis is not directly affected by DHODH inhibition.[8] |
| Guanosine Triphosphate (GTP) | Purine Synthesis | No significant direct change | Purine nucleotide synthesis is not directly affected by DHODH inhibition.[8] |
Note: The magnitude of change can vary depending on cell type, inhibitor concentration, and exposure time. The ability of cells to utilize pyrimidine salvage pathways can also influence the outcome.[4]
Experimental Protocols
The following section provides detailed protocols to quantify changes in nucleotide pools.
General Experimental Workflow
A typical workflow involves culturing cells, treating them with this compound, rapidly quenching metabolic activity, extracting intracellular metabolites, and analyzing the extracts using LC-MS/MS.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a cancer cell line known to be dependent on de novo pyrimidine synthesis (e.g., neuroblastoma, AML cell lines) in 6-well plates at a density that will result in ~80% confluency at the time of harvest.[9]
-
Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO).
-
Incubation Time: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) to observe time-dependent changes in nucleotide pools.
Protocol 2: Metabolite Extraction
Rapidly quenching metabolism and efficiently extracting nucleotides is critical for accurate measurement.
-
Quenching: Aspirate the culture medium. Immediately wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add 1 mL of ice-cold extraction solvent (80% methanol (B129727) in water, pre-chilled to -80°C) directly to each well.[10]
-
Scraping: Place the plate on dry ice and use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the tubes at -20°C for at least 1 hour to allow for complete protein precipitation.[10]
-
Centrifugation: Pellet the insoluble cell debris by centrifuging at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites (including nucleotides), to a new clean tube.
-
Drying: Desiccate the supernatant to dryness using a speed vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[10]
Protocol 3: Nucleotide Analysis by LC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating highly polar nucleotides, as it avoids the use of ion-pairing reagents that can suppress MS signals.[11]
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile (B52724) in water, vortex thoroughly, and centrifuge to pellet any insoluble material.
-
LC-MS System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[12]
-
Chromatographic Conditions (Example):
-
Column: SeQuant ZIC-cHILIC, 10 cm x 2.1 mm, 3.0 µm.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 20-50 mM Ammonium Acetate in water, pH adjusted as needed.[11]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-50°C.[13]
-
Injection Volume: 5-10 µL.[12]
-
Gradient: Develop a gradient that effectively separates the nucleotides of interest. An example might be starting at a high percentage of Mobile Phase A (e.g., 80%) and gradually increasing Mobile Phase B.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for nucleotides.[14][15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument.[13] This involves defining specific precursor-to-product ion transitions for each nucleotide.
-
Example MRM Transitions (Negative Mode):
-
ATP: 506 -> 159
-
ADP: 426 -> 159
-
AMP: 346 -> 79
-
UTP: 483 -> 159
-
UDP: 403 -> 79
-
UMP: 323 -> 79
-
CTP: 482 -> 159
-
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages according to the instrument manufacturer's guidelines.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleotide's MRM transition.
-
Generate a standard curve for each analyte using a dilution series of authentic standards.
-
Calculate the concentration of each nucleotide in the samples by comparing their peak areas to the standard curve.
-
Normalize the final concentrations to the cell number or total protein content of the original sample.
-
Troubleshooting and Considerations
-
Metabolic Quenching: The period between removing media and adding the quenching solution must be minimized to prevent rapid changes in nucleotide pools.
-
Extraction Efficiency: Ensure the extraction solvent volume is sufficient to completely submerge the cells and that temperatures are kept low to prevent enzymatic activity.
-
LC-MS Sensitivity: Nucleotides can be challenging to analyze. Method optimization, including mobile phase pH and gradient shape, is crucial for good peak shape and separation.[11]
-
Isomeric Separation: Be aware that some nucleotides are isomeric (e.g., dGTP and ATP have similar masses). Chromatographic separation is essential to distinguish them.
-
Internal Standards: The use of stable isotope-labeled internal standards for each nucleotide is highly recommended to correct for variations in extraction efficiency and matrix effects, leading to more accurate quantification.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. protocols.io [protocols.io]
- 13. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]
- 14. mdpi.com [mdpi.com]
- 15. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
Troubleshooting & Optimization
hDHODH-IN-11 off-target effects identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using hDHODH-IN-11. The information is intended for scientists and drug development professionals to help identify and understand potential off-target effects during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its reported potency?
This compound is a derivative of the known dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, leflunomide.[1][2][3] It is reported to be a weak inhibitor of hDHODH with a half-maximal inhibitory concentration (IC₅₀) greater than 100 µM and a pKa of 5.03.[1][3]
Q2: My experimental results using this compound are not consistent with potent DHODH inhibition. What could be the cause?
Given that this compound is a weak inhibitor, the observed cellular phenotype might be due to off-target effects rather than the inhibition of the de novo pyrimidine (B1678525) biosynthesis pathway.[3][4] It is crucial to validate that the effects are indeed due to hDHODH inhibition.
Q3: How can I confirm that the observed cellular phenotype is a result of on-target DHODH inhibition?
The most direct method is a "uridine rescue" experiment.[4][5] DHODH is a key enzyme in the de novo synthesis of pyrimidines.[5][6][7] Inhibiting this enzyme depletes the cellular pool of pyrimidines, leading to effects like cell cycle arrest.[8][9] Supplementing the cell culture medium with uridine (B1682114) allows cells to produce pyrimidines via the salvage pathway, thus bypassing the block in the de novo pathway.[4][5] If the addition of uridine reverses the phenotype caused by your inhibitor, it strongly indicates an on-target effect.[10][11]
Another method is metabolomic analysis to detect the accumulation of dihydroorotate (DHO), the substrate of DHODH.[5][10][12] A significant increase in intracellular DHO levels upon treatment with the inhibitor is a direct biomarker of DHODH engagement.[10][11]
Q4: What are potential off-target effects to consider when working with DHODH inhibitors?
While specific off-target data for this compound is not widely available, general concerns for small molecule inhibitors include interactions with other proteins, such as kinases.[4] Furthermore, structural similarities between the catalytic pockets of different enzymes can lead to off-target inhibition. For instance, some compounds developed as inhibitors of the Fat Mass and Obesity-Associated Protein (FTO) have been found to be potent inhibitors of hDHODH.[10][11][13] This suggests a potential for cross-reactivity that should be considered.
Q5: My uridine rescue experiment did not reverse the cellular phenotype. How can I identify potential off-targets?
If a uridine rescue is unsuccessful, it is likely that the observed effects are due to off-target activity.[4] To identify these unintended targets, you can perform:
-
Kinome Scanning: This involves screening the compound against a large panel of kinases to identify any inhibitory activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can detect the direct binding of a compound to a protein in a cellular environment.[5] Ligand binding typically stabilizes the target protein, leading to a shift in its thermal denaturation profile.[5][14] This can be used to confirm engagement with suspected off-targets.
Quantitative Data on Inhibitor Specificity
The following table provides data on compounds that have demonstrated off-target effects on hDHODH, illustrating the importance of verifying inhibitor selectivity.
| Compound | Primary Target | hDHODH IC₅₀ | Notes |
| This compound | hDHODH | >100 µM | A weak inhibitor; phenotypes may be due to off-target effects.[1] |
| FB23-2 | FTO | 9.2 µM | Anti-proliferative effects were rescued by uridine, indicating hDHODH is the primary target in cells.[10] |
| CS2 (Brequinar) | FTO / hDHODH | Potent (nM range) | Known as a potent hDHODH inhibitor, its effects on leukemia cells were FTO-independent.[10][11] |
Experimental Protocols
Uridine Rescue Assay
This assay is designed to confirm that the observed cellular effect of an inhibitor is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
hDHODH inhibitor (e.g., this compound)
-
Uridine (sterile, stock solution in water or PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the hDHODH inhibitor.
-
Prepare media with and without a final concentration of 100 µM uridine.
-
Treat the cells with the inhibitor dilutions in both the presence and absence of uridine. Include vehicle control (e.g., DMSO) wells for both conditions.
-
Incubate the cells for a period appropriate to observe the desired phenotype (e.g., 72 hours for proliferation assays).
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against inhibitor concentration for both conditions (with and without uridine). A rightward shift in the dose-response curve in the presence of uridine indicates an on-target effect.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow to assess target engagement of an inhibitor within intact cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Inhibitor of interest
-
Vehicle control (e.g., DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Equipment for protein detection (e.g., Western blot or ELISA)
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent plates with the inhibitor or vehicle control at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release the proteins using methods such as freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Protein Detection: Collect the supernatant and analyze the amount of soluble target protein at each temperature point using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[5]
Visualizations
Caption: Pyrimidine synthesis and the uridine rescue mechanism.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Relationship between an inhibitor and its potential targets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Checkpoint kinase 1 inhibition sensitises transformed cells to dihydroorotate dehydrogenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming hDHODH-IN-11 low potency in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low potency of hDHODH-IN-11 in cellular assays. A critical finding from available data is that this compound is not a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is the primary reason for its low cellular activity.
Frequently Asked Questions (FAQs)
Q1: My this compound shows weak or no activity in my cellular assay. What is the likely cause?
A1: The most probable reason for the lack of cellular activity is that this compound is not a potent inhibitor of the hDHODH enzyme. Published data indicates that this compound has a half-maximal inhibitory concentration (IC50) greater than 100 µM in biochemical assays, meaning it does not effectively inhibit the enzyme at typical screening concentrations.[1]
Q2: The name "this compound" suggests it should be an hDHODH inhibitor. Is there a misunderstanding?
A2: Yes, the nomenclature can be misleading. While named as an hDHODH inhibitor, experimental data from suppliers confirms its lack of significant inhibitory activity against the human enzyme.[1] It is a derivative of leflunomide, a known DHODH inhibitor, but does not retain its potent activity.[1][2] Researchers should always verify the activity of their specific batch of any compound.
Q3: How can I confirm that the lack of cellular effect is due to the compound's poor biochemical potency?
A3: The most direct way is to perform a biochemical hDHODH enzyme inhibition assay with your batch of this compound. You should observe a very high IC50 value, likely greater than 100 µM. Comparing this to a potent, well-characterized hDHODH inhibitor like Brequinar (IC50 ≈ 5.2 nM) will confirm the low potency of this compound.[3]
Q4: What are the downstream cellular effects I would expect to see if I were using a potent hDHODH inhibitor?
A4: Inhibition of hDHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to several key cellular outcomes:
-
Cell Cycle Arrest: Cells, particularly rapidly dividing ones, will arrest in the S-phase of the cell cycle due to a lack of necessary building blocks for DNA replication.
-
Induction of Apoptosis: Prolonged pyrimidine (B1678525) starvation can trigger programmed cell death.
-
Activation of p53: Depletion of pyrimidines can activate the p53 tumor suppressor pathway.
-
Uridine (B1682114) Rescue: The effects of a potent hDHODH inhibitor (like reduced cell viability) should be reversible by adding exogenous uridine to the cell culture medium. This is a critical experiment to confirm on-target activity.
Q5: Are there other factors that could contribute to low cellular potency of a compound, even if it were biochemically potent?
A5: Yes, several factors can cause a discrepancy between biochemical and cellular potency. While this is not the primary issue with this compound, these are important considerations in drug discovery:
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Poor Solubility or Stability: The compound may have low solubility in aqueous cell culture media or be unstable under physiological conditions. This compound is reported to be insoluble in water.[4]
-
High Protein Binding: The inhibitor could bind non-specifically to proteins in the cell culture serum (like albumin), reducing the free concentration available to bind the target.
-
Metabolic Inactivation: Cellular enzymes may rapidly metabolize the inhibitor into an inactive form.
Troubleshooting Guides
If you are observing low or no activity with this compound, follow these troubleshooting steps to confirm the issue and validate your experimental system.
Guide 1: Verifying the Biochemical Potency of this compound
This guide helps you to confirm the intrinsic activity of your compound on the isolated hDHODH enzyme.
Problem: No cellular activity is observed with this compound. Hypothesis: The compound is not a potent inhibitor of the hDHODH enzyme.
Suggested Experiments & Interpretation of Results:
| Experimental Step | Detailed Protocol | Expected Result for this compound | Positive Control (e.g., Brequinar) |
| 1. DHODH Enzyme Inhibition Assay | Perform a spectrophotometric assay using recombinant human DHODH. The assay measures the reduction of a chromogenic indicator (e.g., DCIP) coupled to the oxidation of dihydroorotate. Test a wide concentration range of this compound (e.g., 1 nM to 200 µM). | IC50 > 100 µM.[1] | IC50 ≈ 5.2 nM.[3] |
Guide 2: Assessing Cellular Response with a Potent Control
This guide helps validate that your cellular assay is capable of detecting hDHODH inhibition.
Problem: Unsure if the cellular assay is sensitive enough to detect hDHODH inhibition. Hypothesis: The assay is working correctly, but the test compound (this compound) is inactive.
Suggested Experiments & Interpretation of Results:
| Experimental Step | Detailed Protocol | Expected Result for this compound | Positive Control (e.g., Brequinar) |
| 1. Cell Viability Assay | Seed a rapidly proliferating cell line (e.g., MOLM-13, A549) and treat with a dose range of this compound and a potent control like Brequinar for 48-72 hours. Assess viability using an MTT, MTS, or CellTiter-Glo assay. | Minimal to no reduction in cell viability at concentrations up to 100 µM. | A clear dose-dependent decrease in cell viability with a low nanomolar IC50.[5] |
| 2. Uridine Rescue Assay | Co-treat cells with the inhibitors and a rescuing concentration of uridine (e.g., 100 µM). | No significant change in the cell viability curve, as there was no initial inhibition to rescue. | A significant rightward shift in the IC50 curve, indicating that the inhibitor's effect is reversed by bypassing the de novo pyrimidine synthesis pathway. |
Data Presentation
The following table summarizes the expected potency of this compound compared to other known hDHODH inhibitors. This data highlights the fundamental issue of this compound's lack of potent biochemical activity.
| Inhibitor | Biochemical IC50 (Human DHODH) | Cell-Based IC50 (Example Cell Line) |
| This compound | > 100,000 nM (>100 µM)[1] | Not reported, expected to be very high/inactive |
| Brequinar | ~5.2 nM[3] | ~10 nM (Neuroblastoma cell lines)[5] |
| Teriflunomide (A77 1726) | ~411 nM[6] | Varies by cell line |
| hDHODH-IN-13 | ~173.4 nM[7] | Not reported |
Experimental Protocols
Protocol 1: DHODH Enzyme Inhibition Assay (DCIP-Based)
This protocol is to determine the IC50 value of an inhibitor against recombinant hDHODH.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100.
-
Recombinant human DHODH enzyme.
-
Substrate (Dihydroorotate - DHO).
-
Electron Acceptor (Coenzyme Q10 or a soluble analog).
-
Colorimetric Indicator (2,6-dichloroindophenol - DCIP).
-
-
Assay Procedure :
-
In a 96-well plate, add assay buffer, serially diluted inhibitor (in DMSO), and hDHODH enzyme. Include a DMSO-only control.
-
Pre-incubate for 30 minutes at 25°C.
-
Initiate the reaction by adding a mixture of DHO, Coenzyme Q10, and DCIP.
-
Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of decrease is proportional to DHODH activity.
-
-
Data Analysis :
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Uridine Rescue in a Cell Viability Assay (MTT-Based)
This protocol confirms that the cytotoxic effects of a compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment and allow them to adhere overnight.
-
-
Drug Treatment :
-
Prepare two sets of serial dilutions of your test compound (e.g., Brequinar as a positive control) in a complete cell culture medium.
-
To one set of dilutions, add uridine to a final concentration of 100 µM.
-
Replace the medium on the cells with the medium containing the inhibitor alone or the inhibitor with uridine. Include appropriate vehicle controls.
-
-
Incubation :
-
Incubate the plates for 48-72 hours.
-
-
Viability Assessment :
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control for both the inhibitor-only and the uridine-rescue conditions.
-
Plot the dose-response curves and determine the IC50 values for both conditions. A significant increase in the IC50 value in the presence of uridine confirms on-target DHODH inhibition.
-
Mandatory Visualizations
Caption: De Novo Pyrimidine Biosynthesis and the Point of Action for this compound.
Caption: Logical workflow for troubleshooting this compound low cellular potency.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
hDHODH-IN-11 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential stability issues with the dihydroorate dehydrogenase (DHODH) inhibitor, hDHODH-IN-11, during long-term experiments. While specific stability data for this compound in aqueous solutions over extended periods is not extensively documented in publicly available literature, this guide offers troubleshooting strategies and experimental protocols based on best practices for small molecule inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiment. What could be the cause?
A decrease in efficacy over time can be attributed to several factors:
-
Compound Degradation: Small molecule inhibitors can be unstable in aqueous cell culture media at 37°C.[1] It is recommended to refresh the media with freshly prepared this compound every 48-72 hours to maintain a consistent effective concentration.[2]
-
Precipitation: this compound is soluble in DMSO but insoluble in water and ethanol.[2][3] It may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its bioavailable concentration. Visually inspect your culture plates for any signs of precipitation.
-
Metabolism by Cells: Cells can metabolize the compound over time, leading to a lower intracellular concentration.
-
Development of Cellular Resistance: In long-term studies, cells may develop resistance to the inhibitor through mechanisms such as upregulation of the drug target or activation of compensatory pathways.[4]
Q2: How should I prepare and store this compound to ensure its stability?
Proper handling and storage are crucial for maintaining the integrity of this compound:
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.[2][3] Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[5]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Quality of Solvent: Use high-purity, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility and stability of the compound.
Q3: How can I confirm that the observed effects in my experiment are due to the on-target inhibition of DHODH?
A "uridine rescue" experiment is the standard method to verify the on-target activity of DHODH inhibitors. Since DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, its inhibition can be bypassed by supplying cells with an external source of pyrimidines.
-
Procedure: Culture your cells in the presence of this compound with and without the addition of exogenous uridine (B1682114) (e.g., 100 µM).
-
Expected Outcome: If the phenotypic effects of this compound (e.g., reduced cell viability, cell cycle arrest) are reversed by the addition of uridine, it strongly indicates that the effects are due to the specific inhibition of DHODH.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between experimental replicates. | Inconsistent compound concentration due to precipitation or degradation. | Prepare fresh dilutions for each experiment. Ensure complete solubilization in DMSO before diluting in media. Visually inspect for precipitates. |
| Inconsistent cell seeding density. | Standardize cell seeding protocols and ensure even cell distribution in culture plates. | |
| Complete loss of inhibitor activity. | Incorrect storage of stock solution leading to degradation. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation of the inhibitor in the culture medium over time. | Refresh the cell culture medium with freshly prepared this compound every 48-72 hours.[2] | |
| Unexpected cytotoxicity at low concentrations. | Solvent toxicity. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cell line (typically below 0.5%). Run a vehicle control (media with DMSO only). |
| Off-target effects. | Perform a uridine rescue experiment to confirm on-target activity. Consider using a structurally different DHODH inhibitor as a control.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium (with and without serum)
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS or a suitable analytical method to quantify the compound
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions of this compound at your desired final concentration in cell culture medium (e.g., 10 µM).
-
Aliquot the working solutions into sterile tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Quantify the remaining concentration of this compound in each sample using a validated analytical method like HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Uridine Rescue Experiment
This protocol confirms the on-target effect of this compound.
Materials:
-
Your cell line of interest
-
This compound stock solution
-
Uridine
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in your culture medium.
-
Prepare a second set of serial dilutions of this compound in culture medium supplemented with 100 µM uridine.
-
Remove the overnight medium and add the media containing the different concentrations of this compound, with or without uridine. Include appropriate vehicle controls (DMSO and DMSO + uridine).
-
Incubate the plate for the desired experimental duration (e.g., 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Compare the cell viability in the presence of this compound with and without uridine.
Visualizations
Caption: Mechanism of this compound action and the uridine rescue pathway.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Interpreting Unexpected Results from hDHODH Inhibitor Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using potent small-molecule inhibitors of human Dihydroorotate (B8406146) Dehydrogenase (hDHODH), such as hDHODH-IN-11. The principles and protocols outlined here are based on established findings for this class of compounds and are designed to help you interpret unexpected results and ensure the robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are the expected cellular effects?
A1: this compound is an inhibitor of the enzyme Dihydroorotate Dehydrogenase (hDHODH).[1][2] This enzyme is located in the inner mitochondrial membrane and catalyzes the fourth, rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][3][4] By inhibiting hDHODH, the compound depletes the intracellular pool of pyrimidines (uridine, cytidine, thymidine), which are essential precursors for DNA and RNA synthesis.
Rapidly proliferating cells, such as cancer cells, are highly dependent on this de novo pathway and are therefore particularly vulnerable to hDHODH inhibition.
Expected Downstream Cellular Effects:
-
Cell Cycle Arrest: Depletion of pyrimidines leads to replication stress, often causing cells to accumulate in the S-phase of the cell cycle.
-
Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death. This may be observed through markers like cleaved PARP and activated caspase-3.
-
Activation of p53: Inhibition of hDHODH has been shown to increase the synthesis and activation of the p53 tumor suppressor pathway.
-
Induction of Differentiation: In certain cancer types, like Acute Myeloid Leukemia (AML), hDHODH inhibition can overcome differentiation arrest, causing malignant blasts to mature.
Q2: My IC50 value is much higher than expected, or the compound shows reduced efficacy. What could be the cause?
A2: This is a common issue that can stem from several experimental variables. Refer to the troubleshooting workflow below and the detailed explanations.
Possible Causes & Solutions:
-
Compound Solubility and Stability:
-
Problem: The inhibitor may precipitate in aqueous culture media, reducing its effective concentration.
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. When diluting into media, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions. Visually inspect for any precipitation after dilution.
-
-
Cell Line Characteristics:
-
Problem: Different cell lines have varying dependencies on the de novo versus the pyrimidine salvage pathway. Cells with a highly active salvage pathway can uptake pyrimidines from the media, making them more resistant to hDHODH inhibitors.
-
Solution: Be aware of your cell line's metabolic profile. The presence of nucleosides in standard media supplements like Fetal Bovine Serum (FBS) can interfere with inhibitor activity. Consider using dialyzed FBS to minimize this variability.
-
-
High Cell Density:
-
Problem: At high densities, the cellular demand for pyrimidines increases, and cell-to-cell contacts can alter drug sensitivity, potentially requiring higher inhibitor concentrations.
-
Solution: Perform experiments to determine an optimal seeding density that allows for logarithmic growth throughout the assay without reaching confluency. Maintain consistent seeding density in all experiments.
-
-
Cell Passage Number:
-
Problem: Cell lines can experience phenotypic drift at high passage numbers, leading to changes in drug sensitivity and inconsistent IC50 values.
-
Solution: Use cells within a consistent and low passage number range. Regularly authenticate your cell lines and work from a well-characterized master cell bank.
-
Q3: I'm observing unexpected cellular effects. How do I confirm they are due to hDHODH inhibition and not off-target activity?
A3: The definitive experiment to confirm on-target activity is the uridine rescue . The logic is that if the observed phenotype (e.g., decreased cell viability) is caused by pyrimidine starvation, then supplying cells with an external source of uridine should bypass the inhibited step and reverse the effect.
How to Perform a Uridine Rescue:
-
Set up your standard assay (e.g., a cell viability assay).
-
Include the following conditions:
-
Vehicle Control (e.g., DMSO)
-
This compound at a concentration that produces a significant effect (e.g., IC75)
-
Uridine alone (a common starting concentration is 100 µM)
-
This compound + Uridine (co-treatment)
-
-
Expected Result: If the effect is on-target, the phenotype observed with the inhibitor alone should be significantly reversed in the co-treatment group, which should appear similar to the vehicle control. If uridine does not rescue the effect, it strongly suggests off-target activity, especially at higher inhibitor concentrations.
Quantitative Data Summary
Direct quantitative data for a compound named "this compound" is not available in the surveyed literature. However, the table below summarizes reported IC50 values for other well-characterized hDHODH inhibitors to provide a reference for expected potency.
| Inhibitor | Assay Type | Cell Line / Target | IC50 Value | Reference |
| Brequinar | Enzymatic | Recombinant hDHODH | 12 nM | |
| Brequinar | Cell-based | MOLM-13 (AML) | 0.2 nM | |
| Teriflunomide | Enzymatic | Recombinant hDHODH | 262 nM | |
| (R)-HZ05 | Cell-based | Various MCL lines | Nanomolar range | |
| FF1215T | Enzymatic | Recombinant hDHODH | 9 nM | |
| H-006 | Enzymatic | Recombinant hDHODH | 3.8 nM |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1 Method)
This protocol is adapted from standard cell proliferation assays used to determine IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,500-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution.
-
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting downstream effects of hDHODH inhibition, such as apoptosis.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound (e.g., 1x and 5x the IC50) and a vehicle control for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-cleaved PARP, anti-p53, or anti-caspase-3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize results to a loading control like β-actin or GAPDH.
References
Technical Support Center: Optimizing hDHODH-IN-11 Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of hDHODH-IN-11 for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the human dihydroorotate (B8406146) dehydrogenase (hDHODH) enzyme. This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2][3] By inhibiting hDHODH, this compound depletes the pyrimidine (B1678525) pool within cancer cells, leading to an arrest of the cell cycle and, subsequently, cell death.[1][4][5] Rapidly proliferating cancer cells are particularly dependent on this pathway, making hDHODH an attractive target for cancer therapy.[1][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
For a novel inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cancer cell line. A broad starting range of 0.01 µM to 100 µM is often suggested for initial cytotoxicity assays with new DHODH inhibitors.[6] The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines due to factors like their metabolic dependencies.[7]
Q3: How long should I treat my cells with this compound?
The effects of pyrimidine depletion may take time to become apparent. Typical treatment durations for cell viability assays with DHODH inhibitors range from 24 to 96 hours.[1][7] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration for observing a significant effect in your cell line.[7]
Q4: Why am I observing high variability in my cell viability assay results?
High variability in cell viability assays can be caused by several factors:
-
Cell Line-Specific Metabolic Dependencies: Different cancer cell lines have varying reliance on the de novo versus the salvage pathway for pyrimidine synthesis. Cells with a highly active salvage pathway may be more resistant to hDHODH inhibition.[7]
-
Inconsistent Cell Seeding: Ensure a consistent number of cells are seeded across all wells, as cell density can influence drug sensitivity.[8]
-
Compound Solubility and Stability: Ensure this compound is fully dissolved in a suitable solvent like DMSO and that fresh dilutions are prepared for each experiment to prevent degradation.[7]
-
Presence of Pyrimidines in Serum: Fetal bovine serum (FBS) can contain nucleosides that may interfere with the inhibitor's activity. Using dialyzed FBS is recommended to minimize this variability.[7]
Q5: How can I confirm that the observed effects are specifically due to hDHODH inhibition?
A "uridine rescue" experiment is the gold standard for confirming the on-target activity of a DHODH inhibitor.[7] By supplementing the culture medium with uridine (B1682114), the cell can bypass the inhibited de novo pathway. If the addition of uridine reverses the effects of this compound (e.g., restores cell viability), it strongly indicates that the observed phenotype is a direct result of hDHODH inhibition.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability | Insufficient inhibitor concentration. | Perform a dose-response experiment with a wider and higher concentration range.[7] |
| The cell line may have a highly active pyrimidine salvage pathway. | Conduct a uridine rescue experiment to confirm on-target pathway engagement. If the phenotype is not rescued, off-target effects may be occurring.[7] | |
| Short treatment duration. | Increase the incubation time (e.g., 48, 72, or 96 hours) to allow for pyrimidine pool depletion.[7] | |
| Excessive cytotoxicity even at low concentrations | The cell line is highly sensitive to pyrimidine depletion. | Perform a dose-response curve using a lower concentration range to determine a non-lethal dose for mechanistic studies.[6] |
| Solvent toxicity. | Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells to rule out solvent-induced cytotoxicity.[9] | |
| Inconsistent results between experiments | Inconsistent compound handling and storage. | Prepare fresh working solutions for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[10] |
| Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as drug sensitivity can change over time in culture.[8] |
Data Presentation
Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
Since specific IC50 values for this compound are not widely published, this table provides reference values for other well-characterized DHODH inhibitors to guide experimental design. The optimal concentration for this compound must be determined empirically.
| DHODH Inhibitor | Cancer Cell Line | IC50 (µM) | Treatment Duration (h) |
| Leflunomide | A375 (Melanoma) | ~35 | 72-96 |
| Brequinar | A375 (Melanoma) | ~0.45 | 72-96 |
| Leflunomide | T-47D (Breast Cancer) | ~6 | 72-96 |
| Brequinar | T-47D (Breast Cancer) | ~0.08 | 72-96 |
| Leflunomide | H929 (Multiple Myeloma) | ~20 | 72-96 |
| Brequinar | H929 (Multiple Myeloma) | ~0.15 | 72-96 |
| Leflunomide | DU145 (Prostate Cancer) | >100 | 72-96 |
| Brequinar | HeLa | 0.156 | 72 |
| Leflunomide | KYSE510 (Esophageal) | 108.2 | Not Specified |
| Leflunomide | SW620 (Colorectal) | 173.9 | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.[11]
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment and prevents confluency. Allow cells to adhere overnight.[4][12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. A starting range of 0.01 µM to 100 µM is recommended for initial experiments.[6][12]
-
Treatment: Replace the overnight culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration.[12]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[12]
-
Measurement: Measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT, XTT, or CellTiter-Glo®).[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Uridine Rescue Experiment
-
Follow the cell viability assay protocol as described above.
-
Prepare an additional set of treatment conditions where cells are co-treated with this compound and a supplemental concentration of uridine. A common starting concentration for uridine is 100 µM.[8][10]
-
Compare the cell viability of cells treated with this compound alone to those co-treated with this compound and uridine. A successful rescue will show a significant increase in viability in the co-treated wells.[7]
Western Blotting for Downstream Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins in pathways affected by pyrimidine depletion (e.g., p53, p21).[7]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting hDHODH enzymatic assay with weak inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during human Dihydroorotate (B8406146) Dehydrogenase (hDHODH) enzymatic assays, with a particular focus on the characterization of weak inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the hDHODH enzymatic assay?
The most common in vitro assay for hDHODH measures the enzymatic conversion of dihydroorotate (DHO) to orotate. This reaction is coupled to the reduction of an electron acceptor, which results in a measurable change in absorbance or fluorescence. A widely used method is the DCIP (2,6-dichloroindophenol) assay, where the reduction of the blue DCIP to a colorless form is monitored spectrophotometrically.[1][2][3][4]
Q2: I am observing a very low signal-to-noise ratio in my assay. What are the potential causes and solutions?
A low signal-to-noise ratio can be caused by several factors, including low enzyme activity, suboptimal reagent concentrations, or high background absorbance. To troubleshoot this, consider the following:
-
Enzyme Activity: Ensure your recombinant hDHODH is active. If possible, run a positive control with a known potent inhibitor like Brequinar to validate the assay setup.[5]
-
Reagent Quality: Use high-purity reagents to minimize background noise.[6] Prepare fresh solutions, especially for DCIP, which can be unstable.
-
Assay Conditions: Optimize incubation times and temperatures. Ensure the assay buffer is at the optimal pH (typically around 8.0).[1][7]
-
Wavelength Selection: Confirm that you are measuring the absorbance at the correct wavelength for DCIP (around 600-650 nm).[2][8]
Q3: My Z'-factor is consistently below 0.5. How can I improve it?
A Z'-factor below 0.5 indicates that the assay is marginal for high-throughput screening and that the signals from positive and negative controls are not well separated.[5][9][10] To improve the Z'-factor:
-
Maximize the Signal Window:
-
Increase the concentration of the enzyme or substrates (DHO, Coenzyme Q10) to increase the reaction rate, but avoid substrate inhibition.
-
Ensure the positive control inhibitor is used at a concentration that gives maximal inhibition.
-
-
Minimize Data Variability:
-
Ensure accurate and consistent pipetting.
-
Use high-quality, low-binding microplates to prevent compound or enzyme adsorption.
-
Check for and eliminate "edge effects" in the microplate by ensuring proper humidity control during incubation.
-
Q4: I suspect my weak inhibitor is precipitating in the assay well. How can I address this?
Inhibitor precipitation is a common problem, especially with hydrophobic compounds, and can lead to inaccurate potency measurements.[11]
-
Reduce Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be below 1%, and for some sensitive cell lines, as low as 0.1%.[12] Always include a vehicle control with the same final DMSO concentration as your inhibitor wells.
-
Use Co-solvents: In some cases, the addition of a small amount of a co-solvent like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) to the assay buffer can improve inhibitor solubility.
-
Pre-incubation Check: Visually inspect the assay plate after adding the inhibitor to check for any visible precipitation. You can also measure light scattering to detect sub-visible precipitation.
-
Modify the Dilution Method: Instead of a single large dilution from a high-concentration stock, perform serial dilutions to minimize the risk of precipitation.
Q5: What is the role of detergent in the hDHODH assay, and can I optimize its concentration?
Since hDHODH is a membrane-associated protein, a detergent is necessary to solubilize the enzyme and maintain its activity in an aqueous buffer.[13] Triton X-100 is commonly used at a concentration of around 0.1%.[1][2][14] However, the optimal detergent concentration can vary. It is advisable to perform a detergent titration to find the concentration that maximizes enzyme activity without causing denaturation.
Troubleshooting Guide
This table provides a more detailed guide to common problems, their potential causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal (Low ΔAbsorbance) | 1. Inactive enzyme. 2. Degraded reagents (DHO, DCIP, CoQ10). 3. Incorrect assay buffer pH. 4. Insufficient incubation time. | 1. Test with a new lot of enzyme; include a potent positive control inhibitor. 2. Prepare fresh reagent solutions.[6] 3. Verify the pH of the assay buffer (typically pH 8.0).[1] 4. Increase the reaction time and monitor the kinetics to ensure you are in the linear range.[1] |
| High Background Signal | 1. Contaminated reagents. 2. Non-enzymatic reduction of DCIP. 3. High inhibitor concentration causing light scattering. | 1. Use high-purity, fresh reagents.[6] 2. Run a "no-enzyme" control to measure the rate of non-enzymatic DCIP reduction and subtract this from your data. 3. Check for inhibitor precipitation (see FAQ Q4). |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. "Edge effects" in the microplate. 4. Inhibitor precipitation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Use a temperature-controlled plate reader and ensure consistent timing for all additions.[7] 3. Avoid using the outer wells of the plate or ensure proper plate sealing and humidity. 4. Visually inspect wells for precipitation; perform a solubility test for the inhibitor. |
| Potency of Weak Inhibitor is Lower than Expected | 1. Overestimation of inhibitor concentration due to precipitation. 2. Short pre-incubation time for slow-binding inhibitors. 3. High enzyme concentration relative to inhibitor Ki. | 1. Address solubility issues (see FAQ Q4). 2. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. 3. Lower the enzyme concentration, ensuring the signal is still robust. |
Experimental Protocols
Protocol 1: Standard hDHODH-DCIP Enzymatic Assay
This protocol describes a standard colorimetric assay to measure hDHODH activity.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]
-
L-dihydroorotic acid (DHO)
-
Coenzyme Q10 (or a soluble analog like Decylubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Test inhibitor dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO.
-
Prepare stock solutions of DHO, Coenzyme Q10, and DCIP in the assay buffer. A fresh DCIP solution is recommended for each experiment.[1]
-
-
Assay Setup:
-
Initiate Reaction:
-
Prepare a substrate mixture containing DHO, Coenzyme Q10, and DCIP in the assay buffer. Final concentrations in the 200 µL reaction volume should be optimized, but typical starting points are 200-500 µM DHO, 50-100 µM Coenzyme Q10, and 100-120 µM DCIP.[3][8]
-
Initiate the reaction by adding 20 µL of the substrate mixture to each well.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Troubleshooting Inhibitor Solubility
This protocol helps to determine the kinetic solubility of a weak inhibitor in the assay buffer.
Materials:
-
Test inhibitor stock solution in DMSO
-
Assay Buffer
-
96-well clear microplate
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 600 nm)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution and a DMSO control to multiple wells.
-
Rapidly add 198 µL of assay buffer to each well to achieve the final desired inhibitor concentrations.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the light scattering at 600 nm. An increase in signal compared to the DMSO control indicates precipitation.
-
Determine the highest concentration at which no significant increase in light scattering is observed. This is the approximate kinetic solubility limit for your inhibitor under these conditions.
Visualizations
References
- 1. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 6. siriusgenomics.com [siriusgenomics.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. DHODH enzymatic assay [bio-protocol.org]
How to improve the bioavailability of hDHODH-IN-11 derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of hDHODH-IN-11 derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound and its derivatives, focusing on challenges related to oral bioavailability.
| Issue Encountered | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor aqueous solubility. | 1. Formulation Strategies: - Solid dispersions with hydrophilic polymers (e.g., PVP K30, PEG 4000).[1][2] - Lipid-based formulations like nanoemulsions.[3] - Co-precipitation with polymers like PVP.[4] 2. Medicinal Chemistry Approaches: - Structure-Activity Relationship (SAR) guided modifications to improve physicochemical properties.[5][6] |
| High first-pass metabolism. | 1. In Vitro Metabolic Stability Assessment: - Use liver microsomes to identify metabolic liabilities (see Experimental Protocol 1). 2. Structural Modification: - Modify metabolically susceptible sites on the molecule based on SAR data.[5] | |
| Inconsistent in vivo Efficacy | Variable drug absorption. | 1. Control for Food Effects: - The pharmacokinetics of leflunomide's active metabolite are not significantly affected by food, but this should be verified for novel derivatives.[7] 2. Optimize Formulation: - Ensure the formulation provides consistent drug release. Solid dispersion and nanoemulsion techniques can improve dissolution uniformity.[1][3] |
| High Inter-individual Variability in Pharmacokinetic Studies | Differences in metabolic enzyme activity (e.g., CYP2C9). | 1. Genotyping of Animal Models: - If significant variability is observed, consider using animal strains with well-defined metabolic enzyme profiles. 2. Population Pharmacokinetic Modeling: - Use population PK models to identify covariates that may explain variability.[8] |
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor oral bioavailability?
A1: Like their parent compound leflunomide (B1674699), many this compound derivatives are likely to be poorly soluble in water, which is a primary factor limiting their oral absorption.[1][2] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility leads to a low dissolution rate, limiting the amount of drug available to pass through the intestinal wall into the bloodstream. Additionally, these compounds may be subject to first-pass metabolism in the liver, where a portion of the drug is metabolized before it reaches systemic circulation.[7]
Q2: What are the key structural features of this compound derivatives that can be modified to improve bioavailability?
A2: Structure-activity relationship (SAR) studies on similar DHODH inhibitors, such as acrylamide (B121943) derivatives, have shown that modifications to different parts of the molecule can significantly impact activity and pharmacokinetic properties. For instance, replacing a phenyl group with a naphthyl moiety has been shown to improve inhibitory activity.[5] Furthermore, introducing small hydrophobic groups or a fluoro atom at specific positions can enhance potency.[5] By systematically modifying the structure, it is possible to identify derivatives with improved solubility and metabolic stability, which in turn can lead to better oral bioavailability.
Q3: What formulation strategies are most effective for improving the bioavailability of poorly soluble compounds like this compound derivatives?
A3: For poorly water-soluble drugs like leflunomide and its derivatives, several formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PEG 4000, PEG 6000, PVP K30) to enhance the dissolution rate.[1][2]
-
Nanoemulsions: Formulating the drug in a nanoemulsion can improve its solubility and facilitate its transport across the intestinal mucosa.[3]
-
Co-precipitation: Co-precipitating the drug with a polymer like PVP can increase its aqueous solubility and improve its dissolution profile.[4]
Q4: How can I assess the metabolic stability of my this compound derivative?
A4: The metabolic stability of a compound can be assessed in vitro using liver microsomes from different species (e.g., human, rat, mouse). This assay measures the rate at which the compound is metabolized by cytochrome P450 enzymes present in the microsomes. A high rate of metabolism in this assay suggests that the compound may be subject to significant first-pass metabolism in vivo, leading to low oral bioavailability. (See Experimental Protocol 1 for a detailed methodology).
Q5: What are the typical pharmacokinetic parameters I should aim for with an orally bioavailable this compound derivative?
A5: An ideal orally bioavailable drug candidate would generally have a high oral bioavailability (F > 50%), a moderate to long half-life (t½) to allow for convenient dosing intervals, and linear pharmacokinetics over the therapeutic dose range. For example, a potent acrylamide-based DHODH inhibitor (compound 54) was reported to have an oral bioavailability of 67.08% in rats, with a half-life of 21.47 hours after oral administration.[9] The active metabolite of leflunomide, A77 1726, has a very long half-life of about 2 weeks in humans.[7][10]
Key Experiments: Methodologies
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of an this compound derivative by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound (this compound derivative)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture in a 96-well plate containing phosphate buffer, liver microsomes, and the test compound at the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[2][6]
Experimental Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and oral bioavailability) of an this compound derivative following oral and intravenous administration.
Materials:
-
Test compound (this compound derivative)
-
Vehicle for oral administration (e.g., 0.5% CMC)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent)
-
Sprague-Dawley rats or CD-1 mice
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
Administer the test compound at a specific dose. For the PO group, use oral gavage. For the IV group, inject into a suitable vein (e.g., tail vein).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[3][11]
Visualizations
Caption: De novo pyrimidine (B1678525) biosynthesis pathway and the target of this compound derivatives.
Caption: Workflow for improving the bioavailability of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mercell.com [mercell.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Clinical pharmacokinetics of leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics and association between A77 1726 plasma concentrations and disease activity measures following administration of leflunomide to people with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to hDHODH-IN-11 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to hDHODH-IN-11 in cancer cell lines during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is responsible for the synthesis of essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on this pathway.[1]
Q2: My cancer cell line has developed resistance to this compound. What are the common mechanisms of resistance?
Resistance to DHODH inhibitors like this compound can occur through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can bypass the blocked de novo pathway by increasing the activity of the pyrimidine salvage pathway. This pathway utilizes extracellular uridine (B1682114) and cytidine. A key enzyme in this pathway, uridine-cytidine kinase 2 (UCK2), may be overexpressed.[1]
-
Mutations in the DHODH Gene: Point mutations in the drug-binding site of the DHODH enzyme can reduce the binding affinity of this compound, rendering the inhibitor less effective.[1]
-
Increased Expression of DHODH: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[1]
-
Upregulation of CAD: The trifunctional enzyme carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), which functions upstream of DHODH, can be upregulated to increase the substrate flow through the de novo pyrimidine synthesis pathway.[1][2]
Q3: How can I determine the mechanism of resistance in my cell line?
To identify the resistance mechanism in your cell line, a multi-faceted approach is recommended:
-
Gene Expression Analysis (qPCR or RNA-seq): Assess the mRNA levels of genes involved in both the de novo and salvage pyrimidine synthesis pathways. Key genes to examine include DHODH, UCK2, and CAD.[1]
-
Western Blotting: Analyze the protein levels of DHODH and UCK2 to confirm if changes in gene expression translate to the protein level.[1]
-
DNA Sequencing: Sequence the DHODH gene to identify any potential mutations that could confer resistance.[1]
-
Uridine Rescue Assay: Determine if the addition of exogenous uridine can rescue the cells from the anti-proliferative effects of this compound. A successful rescue strongly suggests the involvement of the pyrimidine salvage pathway.
Troubleshooting Guides
Problem 1: My cell line shows reduced sensitivity to this compound in a cell viability assay.
-
Possible Cause 1: Development of Resistance.
-
Troubleshooting Steps:
-
Confirm the IC50 value of this compound in your resistant cell line and compare it to the parental, sensitive cell line.
-
Investigate the potential resistance mechanisms as outlined in Q3 of the FAQ section.
-
-
-
Possible Cause 2: Experimental Variability.
-
Troubleshooting Steps:
-
Cell Line Integrity: Perform cell line authentication and test for mycoplasma contamination.
-
Compound Potency: Ensure that your stock of this compound is stored correctly (aliquoted at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Standardize cell seeding density and the incubation time for the viability assay (e.g., 72 hours).
-
Media Composition: Check if the culture medium contains high levels of pyrimidine precursors like uridine, which could interfere with the inhibitor's efficacy.[1]
-
-
Problem 2: Uridine rescue is not working as expected.
-
Possible Cause 1: Suboptimal Concentrations.
-
Troubleshooting Steps:
-
This compound Concentration: A very high concentration of the inhibitor might cause off-target effects that cannot be rescued by uridine. Perform a dose-response experiment to find the optimal concentration.
-
Uridine Concentration: The concentration of uridine may be too low to effectively replenish the pyrimidine pool. Titrate the uridine concentration; a common starting point is 100 µM, but the optimal concentration can be cell-line dependent and may range from 10 µM to 1 mM.[3]
-
-
-
Possible Cause 2: Alternative Resistance Mechanism.
-
Troubleshooting Steps: If the uridine rescue is ineffective even with optimized concentrations, it is likely that the resistance mechanism is independent of the salvage pathway. Investigate other possibilities such as a DHODH gene mutation or overexpression of the DHODH protein.[1]
-
Data Presentation
Table 1: Comparative Potency of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| Dhodh-IN-1 | Various | - | 25 nM (enzymatic) | [4] |
| Brequinar | Panc-1 | Pancreatic | ~50 µM (for growth inhibition) | [2] |
| BAY 2402234 | OCI-LY19 | Lymphoma | >200,000-fold increase in resistant line | [4] |
| Meds433 | K562, CML-T1 | Chronic Myeloid Leukemia | 100 nM (for apoptosis induction) | [5] |
| Dhodh-IN-16 | MOLM-13 | Acute Myeloid Leukemia | 0.2 nM | [3] |
| This compound | - | - | Data not available |
Table 2: Recommended Concentration Ranges for Uridine Rescue Experiments
| Compound | Recommended Starting Concentration | Reported Concentration Range | Key Considerations |
| This compound | ~IC50 of the sensitive cell line | - | Perform a dose-response curve to determine the optimal concentration. |
| Uridine | 100 µM | 10 µM - 1 mM | The optimal concentration can be cell-line dependent.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blotting for DHODH and UCK2
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 4-12% gradient gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-DHODH, anti-UCK2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times with TBST.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
Protocol 3: Uridine Rescue Assay
-
Cell Seeding: Seed cells in a 96-well plate as you would for a standard cell viability assay.
-
Co-treatment: Treat the cells with a fixed concentration of this compound (typically around the IC50) in the presence or absence of varying concentrations of uridine (e.g., 10 µM, 50 µM, 100 µM, 200 µM).
-
Incubation: Incubate for 72 hours.
-
Viability Assessment: Perform a cell viability assay (e.g., CCK-8) to assess the extent of rescue. A successful rescue will show an increase in cell viability in the co-treated wells compared to the wells treated with this compound alone.[5]
Visualizations
References
- 1. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: hDHODH-IN-11 Cellular Thermal Shift Assay (CETSA) Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of hDHODH-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of CETSA?
A1: The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the binding of a ligand (e.g., this compound) to its target protein (hDHODH) within a cellular environment.[1][2] The core principle is that ligand binding increases the thermal stability of the target protein.[1][2] When cells are heated, proteins denature and aggregate. However, proteins bound to a ligand are stabilized and remain soluble at higher temperatures compared to their unbound state.[1] This change in thermal stability is quantified to confirm target engagement.
Q2: What are the primary experimental formats for CETSA?
A2: CETSA experiments are typically performed in two formats:
-
Melt Curve (Tagg Curve): This format determines the aggregation temperature (Tagg) of the target protein. Cells are treated with a fixed, saturating concentration of the compound and then subjected to a temperature gradient.[3][4] A shift in the Tagg to a higher temperature in the presence of the compound indicates target stabilization.[2]
-
Isothermal Dose-Response (ITDR): In this format, cells are treated with a range of compound concentrations and then heated at a single, constant temperature (pre-determined from the melt curve).[3][4] This allows for the determination of the compound's potency (EC50) for target engagement in a cellular context.
Q3: How does this compound work and how does this relate to CETSA?
A3: this compound is an inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[5][6][7] This pathway is crucial for the synthesis of DNA and RNA, particularly in rapidly proliferating cells like cancer cells.[5][8] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, leading to cell growth inhibition.[7] CETSA serves as a direct method to confirm that this compound physically binds to and stabilizes the hDHODH protein inside the cell, validating it as the molecular target of the compound's action.[5]
Experimental Protocols and Data Presentation
A detailed, optimized protocol for performing a CETSA experiment with this compound is provided below. This protocol is a composite based on established CETSA methodologies.[1][3][9]
Optimized CETSA Protocol for this compound
1. Cell Culture and Treatment:
- Plate a suitable cell line (e.g., HEK293T, or a cancer cell line with high hDHODH expression) at an appropriate density and allow them to adhere overnight.
- Treat the cells with this compound at the desired concentrations (for ITDR) or a single saturating concentration (for melt curve) and a vehicle control (e.g., DMSO).
- Incubate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for compound uptake and target engagement.
2. Cell Harvesting and Heat Challenge:
- Wash the cells with ice-cold PBS and harvest them by scraping.
- Resuspend the cells in PBS containing protease and phosphatase inhibitors.
- Aliquot the cell suspension into PCR tubes.
- For a melt curve , heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[10]
- For an ITDR experiment, heat all samples at a single, optimized temperature (e.g., 58°C, determined from the melt curve) for 3 minutes, followed by cooling.
3. Cell Lysis and Separation of Soluble Proteins:
- Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]
- Carefully collect the supernatant, which contains the soluble protein fraction.[10]
4. Protein Quantification and Analysis:
- Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations for all samples.
- Analyze the amount of soluble hDHODH using Western blotting.
- Separate proteins by SDS-PAGE.
- Transfer to a PVDF or nitrocellulose membrane.
- Probe with a primary antibody specific for hDHODH.
- Incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Quantify band intensities using densitometry software.[1]
Data Presentation
Quantitative data from CETSA experiments should be summarized in tables for clear comparison.
Table 1: Melt Curve Data for this compound
| Temperature (°C) | % Soluble hDHODH (Vehicle) | % Soluble hDHODH (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 95 | 99 |
| 55 | 75 | 96 |
| 58 | 50 (Tagg) | 92 |
| 60 | 30 | 85 |
| 65 | 10 | 50 (Tagg) |
| 70 | 5 | 20 |
Table 2: Isothermal Dose-Response (ITDR) Data for this compound at 58°C
| This compound (µM) | % Soluble hDHODH |
| 0 (Vehicle) | 50 |
| 0.01 | 65 |
| 0.1 | 80 |
| 1 | 90 |
| 10 | 95 |
| 100 | 96 |
Troubleshooting Guide
Q4: I am not observing a thermal shift with this compound, even though it's a known inhibitor. What could be the problem?
A4:
-
Low Compound Permeability or Insufficient Incubation Time: The compound may not be effectively entering the cells or may require more time to engage with the target. Consider increasing the pre-incubation time or using a different cell line with higher permeability.
-
Incorrect Heating Temperature or Duration: The chosen temperature for the ITDR experiment might be too high or too low. Re-optimize the melt curve to accurately determine the Tagg of hDHODH in your specific cell line. The heating duration can also be optimized (typically 3-5 minutes).
-
Low Compound Concentration: The concentration of this compound used may be insufficient to saturate the target protein. Try using a higher concentration for the melt curve experiment.
-
Poor Antibody Quality: The antibody used for Western blotting may not be specific or sensitive enough to detect hDHODH. Validate your antibody with positive and negative controls.
Q5: My Western blot results show a high background. How can I improve the signal-to-noise ratio?
A5:
-
Insufficient Blocking: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).
-
Antibody Concentration is Too High: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.
-
Inadequate Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specific binding.
Q6: There is significant variability between my experimental replicates. What are the likely causes?
A6:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well or dish.
-
Inaccurate Pipetting: Use calibrated pipettes and be meticulous with all pipetting steps, especially when preparing serial dilutions of the compound.
-
Temperature Variations Across the Heating Block: Use a thermal cycler with good temperature uniformity. Ensure that the PCR tubes are properly seated in the block.
Visualizations
hDHODH Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Mitigating the impact of serum protein binding on hDHODH-IN-11 activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of serum protein binding on hDHODH-IN-11 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a weak inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA. By inhibiting hDHODH, the inhibitor depletes the cellular pool of pyrimidines, which can arrest the proliferation of rapidly dividing cells that are highly dependent on this pathway.[2][3] The primary signaling pathway affected is the de novo pyrimidine synthesis pathway, leading to a reduction in the building blocks necessary for DNA and RNA synthesis.[4]
Q2: What is serum protein binding and why is it a concern for this compound?
A2: Serum protein binding is the reversible interaction of a compound with proteins in blood plasma, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG).[5] This is a critical consideration because only the unbound, or "free," fraction of an inhibitor is available to cross cell membranes and interact with its target to produce a pharmacological effect.[5][6] If this compound has a high affinity for serum proteins, a significant portion of the compound will be sequestered in the plasma, reducing its effective concentration at the hDHODH enzyme and potentially underestimating its true potency in a physiological context.[5]
Q3: How does serum protein binding affect the IC50 value of this compound?
A3: The presence of serum proteins will likely cause a rightward shift in the IC50 curve of this compound, indicating a decrease in its apparent potency.[5] This "IC50 shift" occurs because a fraction of the inhibitor is bound to serum proteins, lowering the free concentration available to inhibit hDHODH.[7] The extent of this shift is directly proportional to the binding affinity between this compound and the serum proteins.[5]
Troubleshooting Guides
Problem 1: My in vitro cell-based assay shows a significantly lower potency for this compound compared to my biochemical assay.
-
Possible Cause: This is a classic indication of high serum protein binding. The fetal bovine serum (FBS) or other serum components in your cell culture medium are likely binding to this compound, reducing the free concentration available to inhibit hDHODH within the cells.[5]
-
Troubleshooting Steps:
-
Quantify the IC50 Shift: Perform a comparative IC50 determination of this compound in the presence and absence of serum proteins (e.g., 10% FBS or purified HSA). A significant shift to a higher IC50 value in the presence of serum confirms protein binding as the issue.
-
Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your culture medium during the inhibitor treatment period.
-
Use Serum-Free Medium: For short-term assays, consider using a serum-free or low-serum medium if it does not adversely affect cell viability.
-
Measure the Fraction Unbound (fu): Conduct a plasma protein binding assay, such as equilibrium dialysis or ultrafiltration, to determine the percentage of this compound that remains unbound in the presence of plasma proteins.[8] This value is crucial for correlating in vitro and in vivo data.
-
Problem 2: I am observing inconsistent results in my IC50 shift assays.
-
Possible Cause: Inconsistent results in IC50 shift assays can arise from several experimental factors.
-
Troubleshooting Steps:
-
Accurate Reagent Preparation: Ensure precise preparation of serial dilutions for your inhibitor and the serum protein solutions.
-
Consistent Incubation Times: Use consistent pre-incubation times for the inhibitor with the serum proteins before adding them to the assay system to ensure binding equilibrium is reached.
-
Control for Non-Specific Binding: Use low-binding plates to minimize the loss of your compound to the plasticware. Include control wells to assess non-specific binding.[5]
-
Accurate Concentration Measurements: Verify the accuracy of your serial dilutions and ensure that the final solvent concentration (e.g., DMSO) is consistent across all wells and does not impact the assay or protein binding.[5]
-
Data Presentation
Table 1: Illustrative IC50 Values of DHODH Inhibitors with and without Serum
| Inhibitor | Assay Type | Condition | IC50 (nM) | Reference |
| Brequinar | human DHODH | Biochemical | 4.5 | [9] |
| Teriflunomide | human DHODH | Biochemical | ~600 | [9] |
| ASLAN003 | human DHODH | Biochemical | 35 | [9] |
| BAY 2402234 | human DHODH | Biochemical | 1.2 | [9] |
| hDHODH-IN-16 | human DHODH | Biochemical | 0.396 | [1] |
| Hypothetical this compound | Cell Proliferation | 0% FBS | 500 | |
| Hypothetical this compound | Cell Proliferation | 10% FBS | 5000 |
Experimental Protocols
Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay
This protocol is adapted from methods utilizing the reduction of 2,6-dichloroindophenol (B1210591) (DCIP) as an indicator of DHODH activity.[9][10]
-
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[9]
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In a 96-well plate, add this compound at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant hDHODH enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.[9] The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT or XTT)
This protocol outlines a general procedure to assess the effect of this compound on cell proliferation.[3]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (with and without FBS)
-
This compound stock solution (in DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium (e.g., with 10% FBS and 0% FBS).
-
Remove the overnight culture medium and add the medium containing the inhibitor at various concentrations. Include a DMSO vehicle control.
-
Incubate the plates for the desired duration (e.g., 72 hours).[9]
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is a widely used method to determine the fraction of a compound that is bound to plasma proteins.[6][11]
-
Materials:
-
Equilibrium dialysis device (e.g., RED device) with a semipermeable membrane
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
This compound
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Spike the human plasma with this compound at a known concentration.
-
Add the spiked plasma to one chamber of the dialysis device and PBS to the other chamber, separated by the semipermeable membrane.
-
Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow for equilibrium to be reached.
-
After incubation, collect samples from both the plasma and the PBS chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber).
-
Visualizations
Caption: De Novo Pyrimidine Biosynthesis and Inhibition by this compound.
Caption: Workflow for Assessing Serum Protein Binding Impact.
Caption: Troubleshooting Logic for this compound Potency Issues.
References
- 1. glpbio.com [glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 7. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
Validating hDHODH as the Primary Target of hDHODH-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating human dihydroorotate (B8406146) dehydrogenase (hDHODH) as the primary cellular target of the investigational inhibitor, hDHODH-IN-11. While this compound is described as a leflunomide (B1674699) derivative and a weak inhibitor of hDHODH, a thorough validation of its on-target activity is crucial for its development as a selective therapeutic agent.[1] This guide outlines key experimental approaches, presents comparative data from well-characterized hDHODH inhibitors, and provides detailed protocols to facilitate a rigorous evaluation of this compound.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making them particularly vulnerable to the inhibition of this pathway.[2][4] Consequently, hDHODH has emerged as a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.
Comparative Efficacy of hDHODH Inhibitors
To contextualize the activity of this compound, it is essential to compare its inhibitory potency with established hDHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Inhibitor | hDHODH Enzymatic IC50 (nM) | Cell-Based IC50 (nM) | Cell Line |
| This compound | Weak inhibitor (Specific IC50 not reported) | Not reported | Not reported |
| Brequinar | 5.2 - ~20[2] | 12 | MOLM-13[5] |
| Teriflunomide | 24.5 - 407.8[2] | 130 (as A77 1726) | MOLM-13[6] |
| A77 1726 (active metabolite of Leflunomide) | 411[2] | 130 | MOLM-13[6] |
| BAY 2402234 (Orludodstat) | 1.2[2] | Not reported | Not reported |
| ASLAN003 (Farudodstat) | 35[2] | Not reported | Not reported |
Experimental Validation of hDHODH as the Primary Target
A multi-faceted approach is required to definitively validate that the cellular effects of this compound are a direct consequence of hDHODH inhibition. The following experimental strategies are considered the gold standard for on-target validation of hDHODH inhibitors.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that directly assesses the binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to hDHODH in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Antibody specific for hDHODH
-
Equipment for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble hDHODH: Collect the supernatant and analyze the amount of soluble hDHODH by Western blot or ELISA.[7]
Expected Outcome and Interpretation: A successful CETSA experiment will show a shift in the melting curve of hDHODH to a higher temperature in the presence of this compound, indicating that the compound binds to and stabilizes the protein.[8]
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Confirmation: Uridine (B1682114) Rescue Assay
This functional assay confirms that the observed cellular phenotype (e.g., inhibition of proliferation) is due to the disruption of the de novo pyrimidine synthesis pathway. Exogenous uridine can be taken up by cells and utilized by the pyrimidine salvage pathway, thereby bypassing the need for hDHODH activity.
Experimental Protocol: Uridine Rescue Assay
Objective: To determine if the anti-proliferative effects of this compound can be reversed by uridine supplementation.
Materials:
-
Cell line of interest
-
This compound
-
Uridine
-
Cell viability reagent (e.g., WST-1, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Incubation: Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay.[9]
Expected Outcome and Interpretation: If this compound's primary mechanism of action is the inhibition of hDHODH, the addition of uridine should rescue the cells from its anti-proliferative effects, resulting in a rightward shift of the dose-response curve.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Selectivity of hDHODH Inhibitors: A Comparative Analysis of Cross-Reactivity with Oxidoreductases
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapeutics, the specificity of a drug candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of a potent human dihydroorotate (B8406146) dehydrogenase (hDHODH) inhibitor, offering valuable insights for researchers, scientists, and drug development professionals. While direct cross-reactivity data for the specific inhibitor "hDHODH-IN-11" is not publicly available, this report utilizes data from the well-characterized hDHODH inhibitor ascofuranone (B1665194) and its derivatives to provide a representative analysis of off-target effects on other oxidoreductases, particularly those within the mitochondrial respiratory chain.
hDHODH is a key flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, making hDHODH a critical target for the development of therapeutics against cancer and autoimmune diseases. However, as hDHODH is functionally linked to the electron transport chain via the ubiquinone pool, the potential for its inhibitors to interact with other mitochondrial oxidoreductases is a key consideration in drug development.[1][2]
Quantitative Comparison of Inhibitory Activity
To assess the selectivity of a representative hDHODH inhibitor, we have summarized the inhibitory concentrations (IC50) of ascofuranone and its derivatives against hDHODH and the mitochondrial respiratory chain complexes I-III (NADH cytochrome c reductase) and II-III (succinate cytochrome c reductase). This data, derived from a key study, highlights the potential for off-target inhibition.[1]
| Compound | hDHODH IC50 (nM) | Complex I-III (NADH cytochrome c reductase) IC50 (µM) | Complex II-III (succinate cytochrome c reductase) IC50 (µM) |
| Ascofuranone (1) | 37.5 | > 10 | > 10 |
| Derivative 7 | 8.9 | 2.8 | 5.2 |
| Derivative 8 | 4.1 | 0.048 | 0.12 |
| Derivative 9 | 11.2 | 1.8 | 3.5 |
| Brequinar | 4.6 | Not Reported | Not Reported |
| A77 1726 | 773 | Not Reported | Not Reported |
Table 1: Comparative inhibitory activity of ascofuranone and its derivatives against hDHODH and mitochondrial respiratory complexes. Data sourced from[1].
The data clearly indicates that while ascofuranone itself is highly selective for hDHODH, some of its derivatives exhibit potent, sub-micromolar inhibition of mitochondrial respiratory complexes. This underscores the importance of comprehensive selectivity profiling for any novel hDHODH inhibitor.
Visualizing On-Target and Off-Target Effects
The following diagram illustrates the intended inhibitory action of a hDHODH inhibitor on the de novo pyrimidine synthesis pathway and its potential off-target effects on the mitochondrial electron transport chain.
References
On-Target Validation of hDHODH-IN-11: A Comparative Guide to Uridine Supplementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hDHODH-IN-11 with other known dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, focusing on the use of uridine (B1682114) supplementation to validate on-target effects. The inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, is a critical therapeutic strategy for various diseases, including cancer and autoimmune disorders.[1][2] Verifying that the cellular effects of a DHODH inhibitor are a direct result of its intended mechanism is crucial for preclinical development. Uridine rescue experiments are a gold-standard method for this validation.[1][3]
Mechanism of Action and the Role of Uridine Rescue
Human dihydroorotate dehydrogenase (hDHODH) catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway.
DHODH inhibitors block this pathway, leading to pyrimidine depletion, which in turn causes cell cycle arrest and apoptosis. A uridine rescue experiment confirms this on-target effect by providing an external source of uridine. Cells can utilize the pyrimidine salvage pathway to convert this exogenous uridine into UMP, thus bypassing the DHODH-inhibited step and rescuing the cells from the inhibitor's effects. A successful rescue provides strong evidence that the inhibitor's primary mechanism of action is indeed the inhibition of DHODH.
Comparative Analysis of DHODH Inhibitors
While specific quantitative data for uridine rescue experiments with this compound is not extensively available in public literature, we can compare its reported potency with other well-characterized DHODH inhibitors like Brequinar and Leflunomide (and its active metabolite, Teriflunomide). This compound is described as a weak DHODH inhibitor and a derivative of Leflunomide.
Table 1: Comparison of in vitro Potency of Selected DHODH Inhibitors
| Compound | Reported IC50 (Cell-Free) | Cell Proliferation IC50 | Primary Cell Line |
| This compound | Weak inhibitor (quantitative data not widely available) | Not widely available | Not widely available |
| Dhodh-IN-1 | 25 nM | 0.02 µM | Jurkat |
| Brequinar | ~12 nM | Varies by cell line | Multiple |
| Teriflunomide | ~262 nM | Varies by cell line | Multiple |
Note: The term "this compound" appears to be used interchangeably with "Dhodh-IN-1" in some contexts. The data for Dhodh-IN-1 is presented here as a reference. Direct comparisons should be made cautiously as experimental conditions can vary between studies.
Validating On-Target Effects with Uridine Rescue: A Data Presentation Framework
A key experiment to validate the on-target activity of this compound is to measure its half-maximal inhibitory concentration (IC50) on cell proliferation in the presence and absence of uridine. A significant shift in the IC50 value upon uridine supplementation would confirm its on-target effect.
The following table illustrates how data from such a comparative uridine rescue experiment would be presented. Note: The data for this compound in this table is hypothetical and for illustrative purposes only.
Table 2: Illustrative Example of Uridine Rescue Experiment Data
| Compound | Cell Line | IC50 without Uridine (nM) | IC50 with 100 µM Uridine (nM) | Fold Shift in IC50 |
| This compound (Hypothetical) | MOLM-13 | 50 | >10,000 | >200 |
| Brequinar | MOLM-13 | 5 | >1,000 | >200 |
| Leflunomide | MOLM-13 | 2,500 | >50,000 | >20 |
A large fold shift in the IC50 value, as illustrated above, indicates that the anti-proliferative effect of the compound is effectively rescued by bypassing the DHODH enzyme, thus confirming its on-target activity.
Experimental Protocols
Uridine Rescue Assay Protocol
This protocol provides a general framework for a uridine rescue experiment. Optimization of cell numbers, drug concentrations, and incubation times is necessary for specific cell lines and experimental goals.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, Jurkat)
-
Complete cell culture medium
-
This compound and comparator DHODH inhibitors (e.g., Brequinar, Leflunomide)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare serial dilutions of this compound and other inhibitors in complete cell culture medium. Prepare two sets of these dilutions: one with and one without a final concentration of 100 µM uridine.
-
Treatment: Treat the cells with the prepared compound dilutions. Include control wells with vehicle (e.g., DMSO) only, uridine only, and medium only.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Cell Viability Assay: Measure cell viability using a standard method according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration for both the uridine-containing and uridine-free conditions. Calculate the IC50 values for each condition and determine the fold shift.
Visualizing the Pathway and Workflow
Diagram 1: De Novo Pyrimidine Synthesis and Uridine Rescue Pathway
Caption: Inhibition of hDHODH by this compound blocks the de novo pyrimidine synthesis pathway.
Diagram 2: Experimental Workflow for a Uridine Rescue Assay
Caption: A typical workflow for a uridine rescue experiment to validate on-target effects.
References
Efficacy of DHODH Inhibitors in p53-Mutant vs. p53-Wildtype Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected efficacy of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors in cancer cells with different p53 statuses. While specific experimental data for the compound hDHODH-IN-11 is not publicly available, this document outlines the established mechanisms and provides exemplar data from studies on other DHODH inhibitors. The included experimental protocols and pathway diagrams serve as a comprehensive resource for designing and interpreting studies on novel DHODH inhibitors like this compound.
Introduction
The tumor suppressor protein p53 plays a critical role in regulating cell cycle progression and apoptosis, making it a key factor in cancer development and response to therapy.[1] Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, essential for the proliferation of rapidly dividing cancer cells.[2] Inhibition of DHODH leads to pyrimidine depletion, which can induce cell cycle arrest and apoptosis.[2][3] Notably, DHODH inhibition has been identified as a frequent mechanism for the activation of wild-type p53.[4] This guide explores the differential efficacy of DHODH inhibitors in p53-wildtype versus p53-mutant or deficient cancer cells.
Mechanism of Action: DHODH Inhibition and p53 Activation
Inhibition of DHODH disrupts the synthesis of pyrimidines, leading to a reduction in the nucleotide pool available for DNA and RNA synthesis. This metabolic stress can trigger a p53-dependent response in cells with functional p53. Activated p53 can then initiate downstream signaling pathways that lead to cell cycle arrest, typically at the S-phase, or apoptosis. In cells lacking functional p53, the response to DHODH inhibition may be altered, potentially leading to different cellular outcomes.
Comparative Efficacy Data (Exemplar)
The following tables summarize representative data from studies on DHODH inhibitors other than this compound, illustrating the potential differences in efficacy based on p53 status.
Table 1: Cell Viability (IC50) Data for DHODH Inhibitors
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| Tenovin-6 | HCT116 | Wildtype | Value not specified, but growth inhibition observed | |
| Tenovin-6 | HCT116 | Knockout | Effect on cell growth ablated | |
| HZ00 | ARN8 (melanoma) | Wildtype | ~2.2 | |
| HZ00 | p53-deficient cells | Not specified | Weaker effect on p53 and its downstream targets |
Table 2: Apoptosis Induction by a DHODH inhibitor
| Cell Line | p53 Status | Treatment | % Apoptotic Cells | Reference |
| HL-60 | Not specified | DHODH knockout | 23.47 ± 1.23 | |
| THP-1 | Not specified | DHODH knockout | 19.93 ± 1.74 |
Table 3: Cell Cycle Analysis with a DHODH inhibitor
| Cell Line | p53 Status | Treatment | Effect on Cell Cycle | Reference |
| SKNSH | Wildtype | Tenovin-1 | G1 arrest | |
| SKNSH | Dominant-negative p53 | Tenovin-1 | S phase accumulation | |
| MCL cell lines | Wildtype & Mutant | (R)-HZ05 | S-phase accumulation |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
p53-wildtype and p53-mutant cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
p53-wildtype and p53-mutant cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
p53-wildtype and p53-mutant cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The efficacy of DHODH inhibitors is expected to be influenced by the p53 status of cancer cells. In p53-wildtype cells, DHODH inhibition is likely to induce a robust p53-dependent cell cycle arrest and apoptosis. The response in p53-mutant or deficient cells may be attenuated or altered, potentially leading to reduced sensitivity. The experimental protocols provided in this guide offer a framework for rigorously evaluating the efficacy of this compound and other novel DHODH inhibitors in a comparative manner across different cancer cell types. Such studies are crucial for identifying patient populations that are most likely to benefit from this therapeutic strategy.
References
- 1. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of hDHODH Inhibition: A Comparative Guide to Combination Therapies
Disclaimer: As of December 2025, publicly available data specifically detailing the synergistic effects of hDHODH-IN-11 with other anticancer drugs is limited. This guide, therefore, provides a comparative analysis based on the well-documented synergistic interactions of other potent dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, such as Brequinar, Teriflunomide, and PTC299. The information presented here serves as a predictive framework for researchers investigating the combination potential of novel DHODH inhibitors like this compound, assuming a comparable mechanism of action.
The inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, is a promising strategy in oncology.[1][2] Rapidly proliferating cancer cells have a high demand for pyrimidines, the building blocks of DNA and RNA, making them particularly vulnerable to the depletion of these essential molecules.[2][3] While hDHODH inhibitors have demonstrated preclinical efficacy, their potency as single agents in clinical settings has been modest.[1][4] This has led to a focus on combination therapies to enhance their anticancer effects and overcome potential resistance mechanisms.[1][2]
This guide provides an objective comparison of the performance of hDHODH inhibitors in combination with other anticancer agents, supported by experimental data from preclinical studies.
Mechanisms of Synergy
Inhibiting hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and the induction of cellular stress.[1][4] This creates vulnerabilities that can be exploited by other therapeutic agents, leading to synergistic anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Pyrimidine depletion can cause S-phase cell cycle arrest and subsequent programmed cell death, sensitizing cancer cells to other apoptosis-promoting agents.[4]
-
Enhanced Ferroptosis: DHODH inhibition can promote ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. This effect is synergistic with drugs like cisplatin (B142131) that also induce cellular stress.[4][5]
-
Modulation of Key Signaling Pathways: hDHODH inhibitors have been shown to downregulate the mTOR and MYC signaling pathways, which are crucial for the growth and survival of many cancers.[4][6]
-
Enhanced Immune Response: By upregulating antigen presentation pathways on cancer cells, hDHODH inhibition can increase their visibility to the immune system, thereby enhancing the efficacy of immune checkpoint inhibitors.[4]
Quantitative Analysis of Synergistic Effects
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic or additive anti-tumor effects of hDHODH inhibitors in combination with various classes of anticancer drugs. Synergy is often quantitatively defined by a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | hDHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
| Platinum-Based Chemotherapy | |||||
| Cisplatin | Brequinar | Cervical Cancer | In vivo: Significant reduction in tumor volume in xenograft models with combination treatment compared to single agents. CI values < 1 in CaSki and HeLa cells. | Synergistic | [4][5] |
| BCL-2 Inhibitors | |||||
| Venetoclax | Brequinar | High-Grade B-cell Lymphoma | In vivo: Synergistic tumor growth inhibition in xenograft models with the combination treatment. | Synergistic | [4] |
| DNA-Demethylating Agents | |||||
| Decitabine (B1684300) | PTC299 | Myelodysplastic Syndromes (MDS) | Enhanced incorporation of decitabine into DNA. In vivo: More potent tumor growth inhibition in xenograft models with combination therapy. | Synergistic | [6] |
| Decitabine | Compound 41 | TP53 mutated Acute Myeloid Leukemia (AML) | In vivo: Demonstrated synergy in AML xenograft models. | Synergistic | [7] |
| Tyrosine Kinase Inhibitors | |||||
| Bemcentinib | (R)-HZ05 | Mantle Cell Lymphoma (MCL) | In vivo: Significantly prolonged survival in a mouse MCL xenograft model compared to either drug alone. | Synergistic | [8] |
| ATR Inhibitors | |||||
| - | OSU-03012 | Pancreatic Ductal Adenocarcinoma | - | Synergistic | [3] |
| Standard Chemotherapeutics | |||||
| Gemcitabine | Teriflunomide | Pancreatic Cancer | Synergistic inhibition of pancreatic cancer cell proliferation. | Synergistic | [2][3] |
| Immunotherapies | |||||
| Anti-CD38 mAb | Compound 41 | Multiple Myeloma (MM) | In vivo: Complete tumor regression in a subcutaneous MM xenograft model. | Synergistic | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for understanding the synergistic effects of hDHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of hDHODH-IN-11
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of hDHODH-IN-11, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH). Adherence to these protocols is imperative to ensure a safe laboratory environment and compliance with regulatory standards.
The information presented here is based on established safety data for similar compounds and general best practices for hazardous chemical waste management. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in your possession before commencing any handling or disposal procedures.
Hazard Profile of this compound Analogs
Based on available data for analogous compounds, this compound should be handled as a hazardous substance.[1] The primary hazard classification is Acute Toxicity, Oral (Category 4), indicating that it is harmful if swallowed.[1] The precautionary statement P501 directs the disposal of contents and containers in accordance with local, regional, national, and international regulations.[1] Therefore, this compound and its containers must be treated as hazardous chemical waste.[1]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302 | Warning | Harmful if swallowed[1] |
Step-by-Step Disposal Protocols
The following procedures detail the proper disposal for both solid this compound and solutions of the compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO). These protocols are founded on general laboratory best practices for chemical waste disposal.
Disposal of Solid this compound
-
Personal Protective Equipment (PPE): Before handling the compound, it is mandatory to wear appropriate PPE, including a laboratory coat, safety goggles, and chemical-resistant gloves.[1]
-
Waste Collection: Carefully transfer any unwanted solid this compound into a designated and clearly labeled hazardous waste container.[1] The container must be chemically compatible, in good condition, and possess a secure lid.[1]
-
Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1] Include an approximation of the quantity of the waste.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[1] This area must be secure and situated away from any incompatible materials.[1]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to schedule the pickup and disposal of the hazardous waste.[1] It is crucial to follow their specific procedures regarding waste manifests and collection.[1]
Disposal of this compound in DMSO Solution
-
Personal Protective Equipment (PPE): As with solid waste, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is required.[1]
-
Waste Collection: Collect the this compound/DMSO solution in a designated hazardous waste container suitable for liquid organic waste.[1] Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the container with "Hazardous Waste" and list all constituents: "this compound" and "Dimethyl Sulfoxide (DMSO)".[1] Specify the approximate concentration and volume of the solution.[1]
-
Storage: Store the sealed liquid hazardous waste container in a designated satellite accumulation area.[1] Employ secondary containment to mitigate potential spills.[1]
-
Disposal Request: Adhere to your institution's established procedures to request a pickup of the liquid hazardous waste from your EHS office.[1]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling of hDHODH-IN-11: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with hDHODH-IN-11, a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a comprehensive understanding of its safety and handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Physicochemical Properties and Storage
This compound, a derivative of Leflunomide, is a solid substance with the molecular formula C₁₅H₁₁N₃O₂ and a molecular weight of 265.3 g/mol .[1] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For long-term storage, it is recommended to keep the compound at -20°C as a powder, where it can remain stable for up to three years.[2] Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for one month.[2]
| Property | Value |
| Synonyms | Dihydroorotate Dehydrogenase Inhibitor 11 |
| CAS Number | 1263303-95-2 |
| Molecular Formula | C₁₅H₁₁N₃O₂ |
| Formula Weight | 265.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (Stable for ≥ 3 years) |
| Storage (Solution) | -80°C (1 year), -20°C (1 month) |
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are mandatory. It is advisable to double-glove, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashing, a disposable, low-permeability lab coat or an impervious apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not ingest or inhale the compound.
-
Wash hands thoroughly after handling.
-
Prepare solutions and handle the compound in a designated area.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Management:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Collection: Carefully collect the spilled material and contaminated absorbent into a sealed, appropriately labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
Disposal Plan:
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and contaminated disposables (e.g., gloves, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed container for liquid hazardous waste. Do not dispose of down the drain.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most up-to-date safety information from the supplier.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
